molecular formula C8H12S B075868 9-Thiabicyclo[6.1.0]non-4-ene CAS No. 13785-73-4

9-Thiabicyclo[6.1.0]non-4-ene

Cat. No.: B075868
CAS No.: 13785-73-4
M. Wt: 140.25 g/mol
InChI Key: FWVKDFMTBJUULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Thiabicyclo[6.1.0]non-4-ene is a key example of a strained bicyclic system, where the three-membered episulfide ring introduces significant ring strain that governs its high reactivity. This property makes it a valuable intermediate in organic synthesis and materials science, with its behavior often compared to its oxygen (9-oxa) and nitrogen (9-aza) counterparts. A critical distinction lies in its carbon-sulfur (C-S) bond, which is longer and weaker than the carbon-oxygen (C-O) bond in the oxa-analogue, leading to a potentially lower threshold for force-induced isomerization. This characteristic is particularly advantageous for the development of dynamic polymers that respond to mechanical stress . Main Applications and Research Value: Polymer Chemistry: This compound serves as a high-value monomer in ring-opening metathesis polymerization (ROMP) to create novel polymers with tailored properties. The incorporation of the strained episulfide ring can impart unique characteristics to the resulting materials, which are explored for use in advanced coatings and adhesives . Bioorthogonal Chemistry: Researchers are investigating the potential of this compound as a bioorthogonal reagent for bioconjugation and biomolecular labeling studies. Its unique reactivity profile allows for selective chemical reactions in complex biological environments . Synthetic Building Block: The molecule is a versatile precursor for the synthesis of more complex organic molecules and specialty chemicals. The reactive episulfide ring can undergo various transformations, including oxidation to sulfoxides and sulfones, reduction to cyclooctene, and ring-opening by nucleophiles such as amines and alcohols to create a diverse range of derivatives . Structural Insights: The molecular structure of this compound features a sulfur heterocycle fused to a cyclooctene ring, resulting in multiple stereogenic centers and the possibility of syn and anti isomers. The fusion of the three-membered ring imposes significant conformational constraints on the larger eight-membered ring. X-ray crystallography data from related analogues indicate a C-S bond length of approximately 1.82 Å and a C-S-C angle of about 65° within the thiirane ring . Handling Note: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and conduct all procedures in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13785-73-4

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

9-thiabicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2

InChI Key

FWVKDFMTBJUULG-UHFFFAOYSA-N

SMILES

C1CC2C(S2)CCC=C1

Canonical SMILES

C1CC2C(S2)CCC=C1

Synonyms

Cyclooctene, 5,6-episulfide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-thiabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route to 9-thiabicyclo[6.1.0]non-4-ene, a bicyclic organosulfur compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the readily available 1,5-cyclooctadiene. This document details the experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a strained heterocyclic molecule containing a thiirane (episulfide) ring fused to a nine-membered carbocyclic ring with an internal double bond. The inherent ring strain of the three-membered episulfide ring makes it a versatile intermediate for further chemical transformations, including ring-opening reactions with various nucleophiles to introduce sulfur-containing functionalities into larger molecular scaffolds. This reactivity profile is of significant interest to researchers in drug development and materials science seeking to synthesize novel compounds with specific biological or physical properties.

This guide focuses on a robust and well-documented synthetic pathway that proceeds via the formation of an intermediate, 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, followed by a base-induced rearrangement to yield the target molecule.

Experimental Protocols

The synthesis of this compound is achieved through the following two key experimental steps:

Step 1: Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

This procedure is adapted from a well-established method published in Organic Syntheses.[1]

Materials:

  • 1,5-Cyclooctadiene

  • Sulfur dichloride (SCl₂) or Sulfur monochloride (S₂Cl₂) followed by Sulfuryl chloride (SO₂Cl₂)[2]

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • A solution of 1,5-cyclooctadiene (1.02 mol) in anhydrous dichloromethane (1 L) is prepared in a four-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing funnel, a low-temperature thermometer, and a nitrogen inlet.

  • The solution is cooled to a temperature between -50 and -60 °C using an acetone-dry ice bath under a gentle stream of dry nitrogen.

  • A solution of freshly purified sulfur dichloride (1.02 mol) in dichloromethane (500 mL) is added dropwise to the vigorously stirred cyclooctadiene solution over a period of 2 hours, ensuring the reaction temperature is maintained at or below -50 °C.

  • Following the addition, the reaction mixture is allowed to warm to room temperature. A small amount of white precipitate may form and should be removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed three times with 100 mL portions of brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane as a faintly yellow solid.

Step 2: Synthesis of this compound

This procedure is based on a method described in a doctoral thesis.[3]

Materials:

  • (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

  • Potassium t-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Ether

  • Saturated brine solution

Procedure:

  • A solution of potassium t-butoxide (55 mmol) in dimethyl sulfoxide (50 mL) is prepared.

  • This solution is added to a stirred solution of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane (27 mmol) in dimethyl sulfoxide (70 mL) over a period of 25 minutes at room temperature. The solution will typically turn dark brown.

  • The reaction mixture is stirred at room temperature for an additional 2 hours.

  • The mixture is then poured onto ice and extracted twice with 250 mL portions of ether.

  • The combined ether extracts are washed four times with 200 mL portions of saturated brine to remove residual DMSO.

  • The ether layer is dried over an appropriate drying agent, and the solvent is removed in vacuo to afford a crude product.

  • The crude product is purified by chromatography over neutral alumina, eluting with an ether-petroleum spirit mixture (1:9) to yield this compound as a colorless oil.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

ParameterValueReference
Starting Material 1,5-Cyclooctadiene[1]
Reagent Sulfur dichloride[1]
Solvent Dichloromethane[1]
Reaction Temperature -50 to -60 °C[1]
Yield 94-98%[1]
Appearance Faintly yellow solid[1]
Melting Point 97.5–99 °C[1]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane[3]
Reagent Potassium t-butoxide[3]
Solvent Dimethyl sulfoxide[3]
Reaction Temperature Room temperature[3]
Yield 13%[3]
Appearance Colorless oil[3]
Molecular Ion (m/z) 140 (M⁺)[3]
¹H NMR (CDCl₃, τ) 4.17-4.51 (2H, m), 6.79-7.10 (2H, m), 7.33-8.36 (8H, m)[3]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dichloro Intermediate cluster_step2 Step 2: Base-Induced Rearrangement COD 1,5-Cyclooctadiene Reaction1 Transannular Addition COD->Reaction1 SCl2 Sulfur Dichloride SCl2->Reaction1 DCM Dichloromethane (-50 to -60 °C) DCM->Reaction1 Intermediate (1α,2α,5α,6α)-2,6-Dichloro- 9-thiabicyclo[3.3.1]nonane Intermediate_ref (1α,2α,5α,6α)-2,6-Dichloro- 9-thiabicyclo[3.3.1]nonane Reaction1->Intermediate KOtBu Potassium t-butoxide Reaction2 Dehydrochlorination & Rearrangement KOtBu->Reaction2 DMSO DMSO (Room Temp) DMSO->Reaction2 FinalProduct This compound Intermediate_ref->Reaction2 Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The core of this synthesis relies on a key transformation in the second step, which involves a base-induced elimination and rearrangement. The logical relationship of this step is depicted below.

Rearrangement_Mechanism Start 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane Dehydrochlorination Dehydrochlorination Start->Dehydrochlorination Base Potassium t-butoxide Base->Dehydrochlorination initiates SkeletalRearrangement Skeletal Rearrangement Dehydrochlorination->SkeletalRearrangement concurrently leads to Product This compound SkeletalRearrangement->Product

Caption: Logical flow of the base-induced rearrangement step.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers can utilize this information for the preparation of this versatile compound and its subsequent application in the development of novel chemical entities.

References

mechanism of 9-thiabicyclo[6.1.0]non-4-ene formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Formation of 9-thiabicyclo[6.1.0]non-4-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism for the formation of this compound, a strained bicyclic episulfide. The synthesis is a multi-step process commencing with the transannular addition of a sulfur electrophile to cis,cis-1,5-cyclooctadiene, yielding a chlorinated bicyclic intermediate. Subsequent base-induced rearrangement and dechlorination affords the target molecule. This document provides a detailed examination of the reaction mechanisms, experimental protocols for key reactions, and a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the chemical transformations.

Introduction

This compound is a bicyclic organic compound containing a strained three-membered episulfide (thiirane) ring fused to a nine-membered carbocyclic ring with a double bond. The inherent ring strain of the episulfide moiety makes it a reactive and synthetically useful intermediate. Understanding the mechanism of its formation is crucial for the controlled synthesis of this and related compounds, which may serve as precursors in the development of novel chemical entities for various applications, including drug discovery. This guide focuses on the predominant synthetic route, which proceeds via a bicyclic intermediate.

Reaction Mechanism

The formation of this compound is not typically achieved through a direct, single-step episulfidation of cycloocta-1,5-diene. The most commonly referenced pathway involves a two-step synthesis:

  • Step 1: Transannular Addition to form 2,6-dichloro-9-thiabicyclo[3.3.1]nonane.

  • Step 2: Base-induced Rearrangement and Dechlorination.

Step 1: Mechanism of Transannular Addition

The initial step involves the reaction of cis,cis-1,5-cyclooctadiene with a sulfur electrophile, typically sulfur dichloride (SCl₂). This reaction proceeds via a transannular addition mechanism, where the sulfur atom bridges the two double bonds of the cyclooctadiene ring.

The proposed mechanism is as follows:

  • Electrophilic Attack: The sulfur dichloride acts as an electrophile, and one of the double bonds of cycloocta-1,5-diene attacks the sulfur atom, displacing a chloride ion. This forms a bridged chlorosulfonium ion intermediate.

  • Intramolecular Cyclization: The second double bond of the cyclooctadiene ring then acts as an internal nucleophile, attacking one of the carbon atoms of the bridged chlorosulfonium ion. This intramolecular attack is favored due to the proximity of the reacting groups in the folded conformation of the cyclooctadiene.

  • Chloride Ion Attack: The displaced chloride ion, or another chloride ion from the reaction medium, then attacks the carbocationic centers, leading to the formation of the stable endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane.

Step 2: Mechanism of Rearrangement and Dechlorination

The second step involves the treatment of endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane with a strong base, such as potassium t-butoxide, in an aprotic polar solvent like dimethyl sulfoxide (DMSO). This reaction induces a rearrangement and dechlorination to form this compound.

A plausible mechanism for this transformation is:

  • Formation of Dimsyl Anion: In the presence of a strong base like potassium t-butoxide, DMSO can be deprotonated to form the dimsyl anion (

    ^-
    CH₂S(O)CH₃), a powerful nucleophile and base.

  • Halogen Abstraction/Elimination Cascade: The dimsyl anion is proposed to initiate a cascade of reactions. It can abstract a chlorine atom from the 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. This could proceed through a series of elimination and rearrangement steps, leading to the formation of the thermodynamically stable episulfide ring and the elimination of the second chlorine atom. The exact sequence of bond formations and breakages in this step is complex and may involve radical or anionic intermediates, ultimately leading to the contracted ring system of this compound. The formation of the target molecule from the dichloride necessarily involves a reductive dechlorination process.[1]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane

Reactant 1Reactant 2SolventTemperatureYieldReference
cis,cis-1,5-cyclooctadieneSulfur dichloride (SCl₂)Dichloromethane-10 °C to 0 °C~90%Organic Syntheses
cis,cis-1,5-cyclooctadieneS₂Cl₂ then SO₂Cl₂Not specifiedNot specifiedHigh[2]

Table 2: Synthesis of this compound

ReactantBaseSolventTemperatureYieldReference
endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonanePotassium t-butoxideDMSORoom Temperature13%[1]

Table 3: Spectroscopic Data for Key Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)IR (cm⁻¹)Reference
endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane3.45 (m, 2H), 2.50-1.80 (m, 10H)59.8, 32.4, 29.7, 19.5210 (M⁺)Not specifiedOrganic Syntheses,[3]
This compound5.4-5.8 (m, 2H), 2.0-2.8 (m, 10H)Not specified140 (M⁺)1645 (C=C)[1]

Experimental Protocols

Synthesis of endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane

Materials:

  • cis,cis-1,5-cyclooctadiene

  • Sulfur dichloride (freshly distilled)

  • Dichloromethane (anhydrous)

  • Nitrogen gas

  • Ice-salt bath

Procedure:

  • A solution of cis,cis-1,5-cyclooctadiene in anhydrous dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to -10 °C using an ice-salt bath.

  • A solution of freshly distilled sulfur dichloride in anhydrous dichloromethane is added dropwise to the stirred cyclooctadiene solution over a period of 1-2 hours, maintaining the temperature below 0 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.

  • The mixture is then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane to afford endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane as a white solid.

Synthesis of this compound

Materials:

  • endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane

  • Potassium t-butoxide

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ether

  • Saturated brine solution

Procedure:

  • A solution of endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane in anhydrous DMSO is prepared in a round-bottom flask.

  • A solution of potassium t-butoxide in anhydrous DMSO is added to the stirred solution of the dichloride at room temperature. The reaction mixture typically turns dark brown.[1]

  • The mixture is stirred at room temperature for several hours.

  • The reaction mixture is then poured onto ice and extracted with ether.[1]

  • The ether layer is washed with saturated brine to remove residual DMSO, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The crude product can be purified by column chromatography on alumina.[1]

Visualizations

G Overall Synthetic Pathway COD cis,cis-1,5-cyclooctadiene Intermediate endo,endo-2,6-dichloro- 9-thiabicyclo[3.3.1]nonane COD->Intermediate Transannular Addition SCl2 Sulfur Dichloride Product This compound Intermediate->Product Base-induced Rearrangement G Experimental Workflow for Step 2 Start Dissolve dichloride in DMSO AddBase Add K-t-butoxide in DMSO Start->AddBase Stir Stir at RT AddBase->Stir Quench Pour onto ice Stir->Quench Extract Extract with ether Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent removal Dry->Evaporate Purify Column chromatography Evaporate->Purify FinalProduct This compound Purify->FinalProduct

References

An In-depth Technical Guide to the Structure and Stereochemistry of 9-thiabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of 9-thiabicyclo[6.1.0]non-4-ene, a strained bicyclic episulfide. Due to the limited availability of detailed experimental data for the unsaturated compound, this guide also incorporates information on its saturated analog, 9-thiabicyclo[6.1.0]nonane, to infer properties and potential synthetic routes.

Core Structure and Stereochemistry

This compound is a bicyclic molecule with a cyclooctene ring fused to a thiirane (episulfide) ring. The presence of the three-membered thiirane ring introduces significant ring strain, making the molecule a reactive species.[1] The core structure is presented in Figure 1.

Figure 1: General structure of this compound.

Stereochemistry is a critical aspect of this molecule, with the thiirane ring being either cis or trans fused to the cyclooctene backbone. This results in two diastereomers: cis-9-thiabicyclo[6.1.0]non-4-ene and trans-9-thiabicyclo[6.1.0]non-4-ene. The stereochemistry significantly influences the molecule's conformation and reactivity. Careful characterization is crucial, as there have been instances of misassignment in the literature for related saturated analogs.

Physicochemical and Spectroscopic Data

Detailed experimental data for the individual stereoisomers of this compound is not extensively reported. The following tables summarize the available data, including information from related compounds to provide a comparative context.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
This compoundC₈H₁₂S140.2513785-73-4[1]Not reported

Table 2: Spectroscopic Data

CompoundMethodDataReference
This compound (isomer unspecified)¹H NMRVinyl protons: τ 4.17-4.51; Bridgehead protons: τ 6.79-7.10[2]
Mass SpecMolecular Ion (m/e): 140[2]
cis-9-thiabicyclo[6.1.0]nonane¹³C NMRNote: A postulated trans-isomer was reported to have identical ¹³C NMR data, suggesting a possible misassignment in the literature.

Synthesis of this compound and Analogs

The synthesis of this compound is not well-documented with stereocontrol. However, methods for related structures provide insight into potential synthetic strategies.

Synthesis from Dichloro Precursors

A reported synthesis of this compound involves the treatment of a dichloride precursor with a strong base.[2] The proposed reaction is outlined below. The stereochemical outcome of this reaction was not specified.

start endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane product This compound start->product Dehydrochlorination & Rearrangement reagent Potassium t-butoxide in DMSO cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis cis_start (Z)-Cyclooctene cis_product cis-9-thiabicyclo[6.1.0]nonane cis_start->cis_product Episulfidation cis_reagent Sulfurating Agent (e.g., sulfines) trans_start (E)-Cyclooctene trans_product trans-9-thiabicyclo[6.1.0]nonane trans_start->trans_product Diastereoselective Sulfur Transfer trans_reagent Sulfurating Agent (e.g., thiatriazole) start This compound product Ring-opened product start->product Nucleophilic Attack reagent Nucleophile (Nu⁻)

References

An In-depth Technical Guide to 9-Thiabicyclo[6.1.0]non-4-ene: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Thiabicyclo[6.1.0]non-4-ene, a strained bicyclic episulfide, presents a unique structural motif of interest in synthetic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis and chemical properties. While direct biological applications in drug development are not extensively documented in publicly available literature, its strained three-membered ring suggests potential for further investigation as a reactive intermediate in the synthesis of novel therapeutic agents. This document summarizes the key synthetic pathways, provides detailed experimental protocols for analogous transformations, and includes quantitative data where available.

Introduction

This compound, with the CAS number 13785-73-4, is a bicyclic molecule characterized by a cyclooctene ring fused to a thiirane (episulfide) ring. The inherent ring strain of the three-membered episulfide ring makes this compound a reactive and intriguing target for chemical synthesis and further functionalization.[1] Its history is intertwined with the broader exploration of bicyclic systems and the chemistry of episulfides. While not as extensively studied as its oxygen analog, 9-oxabicyclo[6.1.0]non-4-ene, the sulfur-containing counterpart offers unique reactivity and potential for the introduction of sulfur-based functionalities into larger molecules.

Discovery and Historical Context

The direct discovery of this compound is not prominently documented in a single, seminal publication. Its existence and synthesis are rather inferred from the study of related bicyclic systems and the development of general methods for episulfidation.

A notable early investigation into related structures was the transannular addition of sulfur dichloride to cis,cis-1,5-cyclooctadiene, which surprisingly did not yield a [6.1.0] bicyclic system, but rather the rearranged endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane.[2] This highlighted the complex reactivity of cyclooctadienes with sulfur reagents.

A doctoral thesis from the University of Glasgow by McIntyre provides a significant, albeit indirect, reference to the formation of this compound. The work suggests its formation from a dichlorinated precursor via a base-induced elimination reaction using potassium t-butoxide.[2] This points towards a synthetic strategy involving the formation of the bicyclic framework followed by the introduction of the double bond through elimination.

The more established and predictable route to the this compound core involves a two-step process, mirroring a general and historical method for episulfide synthesis: the conversion of an olefin to an epoxide, followed by thiation.

Synthetic Pathways

The most plausible and controllable synthesis of this compound proceeds through a two-stage process, starting from the readily available cis,cis-1,5-cyclooctadiene.

Stage 1: Epoxidation of cis,cis-1,5-Cyclooctadiene

The first stage involves the selective epoxidation of one of the double bonds in cis,cis-1,5-cyclooctadiene to yield 9-oxabicyclo[6.1.0]non-4-ene. This is a standard transformation in organic synthesis.

Stage 2: Conversion of the Epoxide to the Episulfide

The second stage is the conversion of the epoxide ring to a thiirane ring. This transformation can be achieved using various thiating agents, with thiourea and potassium thiocyanate being common choices. This reaction typically proceeds with an inversion of stereochemistry.

Below is a logical workflow for the synthesis:

Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Epoxidation cluster_stage2 Stage 2: Episulfidation A cis,cis-1,5-Cyclooctadiene P1 Epoxidation Reagent (e.g., m-CPBA) A->P1 B 9-Oxabicyclo[6.1.0]non-4-ene P2 Thiating Agent (e.g., Thiourea) B->P2 P1->B Reaction C This compound P2->C Reaction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Oxabicyclo[6.1.0]non-4-ene (Epoxidation)

This procedure is adapted from standard epoxidation methods.

  • Materials: cis,cis-1,5-cyclooctadiene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cis,cis-1,5-cyclooctadiene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 9-oxabicyclo[6.1.0]non-4-ene.

Protocol 2: Synthesis of this compound (Episulfidation)

This protocol is a general method for the conversion of epoxides to episulfides using thiourea.

  • Materials: 9-Oxabicyclo[6.1.0]non-4-ene, thiourea, water, diethyl ether.

  • Procedure:

    • To a solution of 9-oxabicyclo[6.1.0]non-4-ene (1.0 eq) in ethanol or a similar protic solvent, add thiourea (1.2 eq).

    • The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for several hours. The reaction progress can be monitored by TLC or GC-MS.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and diethyl ether.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound can be purified by column chromatography or distillation.

Quantitative Data

Quantitative data for this compound is not widely reported. The following table summarizes known physical properties of the precursor, 9-oxabicyclo[6.1.0]non-4-ene.

PropertyValueReference
9-Oxabicyclo[6.1.0]non-4-ene
CAS Number637-90-1
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
Boiling Point195 °C
Density1.013 g/mL at 25 °C
Refractive Index (n20/D)1.495

Potential Applications in Drug Development

Currently, there is a lack of specific studies detailing the biological activity or direct application of this compound in drug development. However, the presence of a strained and reactive episulfide ring suggests several potential avenues for its use in medicinal chemistry:

  • Thiol-reactive Scaffold: The episulfide can react with nucleophilic residues, such as cysteine in proteins, making it a potential warhead for covalent inhibitors.

  • Intermediate for Sulfur-containing Analogs: It can serve as a precursor for the synthesis of more complex sulfur-containing molecules, which are prevalent in many pharmaceuticals.

  • Bioorthogonal Chemistry: While not as common as other strained systems, episulfides could potentially be explored for bioorthogonal ligation reactions.

The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as a covalent inhibitor.

Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling cluster_drug Drug Action A Signal B Receptor A->B C Kinase Cascade B->C D Target Protein (with Cysteine residue) C->D E Cellular Response D->E Drug Drug derived from This compound Drug->D Covalent Inhibition (Episulfide reacts with Cysteine)

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This compound is a molecule with a rich, albeit not centrally documented, history in the context of bicyclic and episulfide chemistry. Its synthesis, most reliably achieved through the thiation of its corresponding epoxide, offers a route to a strained and reactive chemical entity. While its direct applications in drug development remain to be explored, its chemical nature suggests potential as a versatile intermediate and a reactive scaffold for the design of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

References

Unlocking Novel Chemistries: A Technical Guide to the Fundamental Properties of Strained Bicyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained bicyclic systems are a fascinating class of molecules that have garnered significant attention in recent years, particularly in the fields of medicinal chemistry and materials science. Their unique three-dimensional structures, characterized by significant ring strain, impart them with unusual reactivity and physicochemical properties. This technical guide provides an in-depth exploration of the core fundamental properties of key strained bicyclic systems, including bicyclo[1.1.0]butanes, bicyclo[1.1.1]pentanes, and bicyclo[2.1.1]hexanes. We will delve into their synthesis, reactivity, and structural characteristics, offering detailed experimental protocols and quantitative data to aid researchers in harnessing the potential of these remarkable scaffolds. The strategic incorporation of these motifs can lead to the development of novel therapeutics with improved properties and provide access to previously unexplored chemical space.

Physicochemical Properties of Strained Bicyclic Systems

The defining characteristic of these molecules is their inherent ring strain, which arises from the deviation of bond angles from the ideal tetrahedral geometry of sp³ hybridized carbon atoms. This stored potential energy is the driving force behind their unique reactivity. Below is a summary of key physicochemical properties for representative strained bicyclic systems.

PropertyBicyclo[1.1.0]butaneBicyclo[1.1.1]pentaneBicyclo[2.1.1]hexane
Molecular Formula C₄H₆[1][2]C₅H₈C₆H₁₀[3][4]
Molecular Weight ( g/mol ) 54.09[1][2]68.1282.14[4]
Strain Energy (kcal/mol) ~66[5]~65~41
C1-C3 Bond Length (Å) ~1.497~1.87N/A
Bridgehead C-C-C Angle (°) ~60~73~94.3
Appearance GasLiquidColorless liquid[3]
Boiling Point (°C) 83083-84[6]

Synthesis and Experimental Protocols

The synthesis of strained bicyclic systems often requires specialized techniques to construct their unique frameworks. Below are detailed experimental protocols for the synthesis of key bicyclic scaffolds.

Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane[7]

This procedure outlines a multi-step synthesis to produce a functionalized bicyclo[1.1.0]butane derivative.

Materials:

  • Methyl phenyl sulfone

  • Ethylmagnesium bromide

  • Allyl bromide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • n-Butyllithium (n-BuLi)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Homoallyl Sulfone Synthesis: To a solution of methyl phenyl sulfone in anhydrous THF at 0 °C, add ethylmagnesium bromide dropwise. After stirring for 30 minutes, add allyl bromide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

  • Epoxidation: Dissolve the homoallyl sulfone in dichloromethane and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction at room temperature for 4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Cyclopropylcarbinol Formation: Dissolve the γ,δ-epoxy sulfone in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour at this temperature. Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract with diethyl ether, dry the organic layer, and concentrate.

  • Bicyclo[1.1.0]butane Formation: Dissolve the cyclopropylcarbinol in anhydrous THF and cool to -78 °C. Add n-BuLi, followed by MsCl. After stirring for 30 minutes, add another equivalent of n-BuLi and allow the reaction to warm to room temperature. Quench with water, extract with diethyl ether, and purify by silica gel chromatography to yield 1-(phenylsulfonyl)bicyclo[1.1.0]butane.

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid[8]

This large-scale synthesis provides a key intermediate for the preparation of various bicyclo[1.1.1]pentane derivatives.

Materials:

  • 1,1-Bis(chloromethyl)-2,2-dibromocyclopropane

  • Methyl lithium (MeLi)

  • Diacetyl

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • tert-Butyl methyl ether (MeOtBu)

Procedure:

  • [1.1.1]Propellane solution preparation: In a dry, argon-purged flask, dissolve 1,1-bis(chloromethyl)-2,2-dibromocyclopropane in Et₂O and cool to -78 °C. Add MeLi dropwise and stir for 1.5 hours while warming to 0 °C. The resulting solution of [1.1.1]propellane is used in the next step.

  • Photochemical reaction: In a flow reactor, irradiate a mixture of the [1.1.1]propellane solution and diacetyl at 365 nm to produce the diketone intermediate.

  • Haloform reaction: Cool a solution of NaOH in water to 0 °C and add Br₂ dropwise. To this solution, add the diketone dissolved in dioxane. Stir the mixture overnight. Acidify the aqueous solution and extract with EtOAc. Concentrate the organic layers to obtain the crude diacid.

  • Purification: Recrystallize the crude product from a mixture of MeOtBu and pentane to yield pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Synthesis of 1,2-disubstituted Bicyclo[2.1.1]hexanes via Photocatalytic [2+2] Cycloaddition[9][10]

This method provides a modular approach to novel bicyclo[2.1.1]hexane modules.

Materials:

  • Substituted 1,5-hexadiene

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆)

  • Acetonitrile (CH₃CN)

  • Blue LEDs (450 nm)

Procedure:

  • In a reaction vessel, dissolve the substituted 1,5-hexadiene and the iridium photocatalyst (2 mol%) in acetonitrile.

  • Irradiate the reaction mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the desired 1,2-disubstituted bicyclo[2.1.1]hexane.

Characterization of Strained Bicyclic Systems

Standard analytical techniques are employed to characterize these unique molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The strained nature of the bicyclic systems often results in unique chemical shifts. For instance, in bicyclo[1.1.1]pentane derivatives, the bridgehead protons and carbons exhibit characteristic signals.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. The C-H stretching frequencies can also provide information about the strain in the ring system.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[10][11]

  • X-ray Crystallography: This technique provides the most definitive structural information, including precise bond lengths, bond angles, and the overall three-dimensional shape of the molecule.[12][13] Obtaining single crystals suitable for X-ray diffraction is a critical step.[13]

Reactivity and Reaction Mechanisms

The high ring strain of these bicyclic systems is the primary driver for their reactivity. Reactions that lead to the opening of the strained ring are often thermodynamically favorable.

Rhodium-Catalyzed Rearrangement of Bicyclo[1.1.0]butanes

A prominent example of strain-release reactivity is the rhodium-catalyzed rearrangement of bicyclo[1.1.0]butanes. Computational studies have provided detailed insights into the reaction mechanism.[14][15][16]

The reaction is initiated by the oxidative addition of the rhodium(I) catalyst to the central C1-C3 bond of the bicyclo[1.1.0]butane. This is followed by a series of steps involving rhodium carbenoid intermediates and metallocyclobutane species, ultimately leading to the formation of rearranged products. The exact pathway and product distribution can be influenced by the ligands on the rhodium catalyst and the substituents on the bicyclo[1.1.0]butane skeleton.[14][16][17]

Rhodium_Catalyzed_Rearrangement cluster_start Initiation cluster_intermediate Intermediates cluster_product Product Formation Rh(I)L_n Rh(I)L_n Rh_complex Rh(I)-BCB π-complex Rh(I)L_n->Rh_complex Coordination BCB Bicyclo[1.1.0]butane BCB->Rh_complex Rh_carbenoid Rhodium Carbenoid Intermediate Rh_complex->Rh_carbenoid Oxidative Addition Metallocycle Metallocyclobutane Rh_carbenoid->Metallocycle Intramolecular Cyclization Rearranged_Product Rearranged Product Metallocycle->Rearranged_Product Reductive Elimination Rearranged_Product->Rh(I)L_n Catalyst Regeneration

Caption: Proposed mechanism for the Rhodium-catalyzed rearrangement of Bicyclo[1.1.0]butane.

Experimental Workflow for Synthesis and Characterization

A typical experimental workflow for the synthesis and characterization of a novel strained bicyclic derivative is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Cycloaddition) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Optional Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure Xray->Structure

Caption: General experimental workflow for the synthesis and characterization of strained bicyclic compounds.

Conclusion

Strained bicyclic systems represent a powerful tool in modern chemical sciences. Their unique structural and electronic properties, driven by significant ring strain, enable novel chemical transformations and provide access to three-dimensional scaffolds that are highly sought after in drug discovery. This guide has provided a comprehensive overview of the fundamental properties of these systems, including detailed synthetic protocols and characterization data. By understanding and harnessing the principles outlined herein, researchers can continue to push the boundaries of chemical synthesis and design the next generation of innovative molecules.

References

An In-depth Technical Guide to the Core of Episulfide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episulfides, also known as thiiranes, are three-membered heterocyclic compounds containing a sulfur atom.[1][2] They are the sulfur analogs of epoxides and aziridines.[1][2] The inherent ring strain in the three-membered ring makes them highly reactive intermediates and valuable building blocks in organic synthesis.[1] This guide provides a comprehensive overview of the core principles of episulfide chemistry, including their synthesis, reactivity, and applications, with a particular focus on their emerging role in drug development. While less common than their oxygen counterparts, episulfides offer unique reactivity and have been explored for their potential as enzyme inhibitors and as bioisosteric replacements for epoxides in medicinal chemistry.[3][4]

Synthesis of Episulfides

The most prevalent method for synthesizing episulfides is the thiation of epoxides. This transformation can be achieved using various sulfur-containing reagents.[5] A general workflow for the synthesis of episulfides from alkenes is depicted below.

G Alkene Alkene Epoxidation Epoxidation (e.g., m-CPBA) Alkene->Epoxidation Epoxide Epoxide Epoxidation->Epoxide Thiation Thiation (e.g., Thiourea, KSCN) Epoxide->Thiation Episulfide Episulfide (Thiirane) Thiation->Episulfide

General workflow for the synthesis of episulfides from alkenes.
Synthesis from Epoxides with Thiourea or Thiocyanate

The reaction of an epoxide with a nucleophilic sulfur source is the most common route to episulfides. Thiourea and potassium thiocyanate are widely used for this purpose.[5] The reaction proceeds via a backside attack of the sulfur nucleophile on one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry.

Table 1: Synthesis of Thiiranes from Epoxides

Epoxide SubstrateReagentConditionsYield (%)Reference
Styrene OxideThiourea/Silica GelSolvent-free, rt, 5 min95[6]
Cyclohexene OxideThiourea/Silica GelSolvent-free, rt, 3 min97[6]
1-Octene OxideThiourea/Silica GelSolvent-free, rt, 5 min96[6]
(R)-(+)-Styrene OxideThiourea/Silica GelSolvent-free, rt, 5 min95 (S)-(-)[6]
Stilbene OxideAmmonium ThiocyanateSolvent-free, 90 °C, 15 min98[7]
Indene OxideAmmonium ThiocyanateSolvent-free, 90 °C, 9 min97[7]

Reactivity of Episulfides

The chemistry of episulfides is dominated by ring-opening reactions due to the significant strain in the three-membered ring.[1] These reactions can be initiated by both nucleophiles and electrophiles.

Nucleophilic Ring-Opening

Episulfides are susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions.[1] The reaction typically proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom, resulting in inversion of stereochemistry.

G cluster_start Starting Materials Episulfide Episulfide TransitionState Sₙ2 Transition State Episulfide->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Intermediate Thiolate Intermediate TransitionState->Intermediate Protonation Protonation (H⁺ source) Intermediate->Protonation Product Ring-Opened Product Protonation->Product

Base-catalyzed ring-opening of an episulfide.
Acid-Catalyzed Ring-Opening

In the presence of acid, the sulfur atom of the episulfide is protonated, forming a good leaving group. The subsequent nucleophilic attack can exhibit regioselectivity that is dependent on the substrate. For episulfides with primary and secondary carbons, the attack generally occurs at the less substituted carbon. However, if a tertiary carbon is present, the reaction may proceed through a more S(_N)1-like transition state, with the nucleophile attacking the more substituted carbon.

G cluster_start Starting Materials Episulfide Episulfide ProtonatedEpisulfide Protonated Episulfide Episulfide->ProtonatedEpisulfide Acid Acid (H⁺) Acid->ProtonatedEpisulfide NucleophilicAttack Nucleophilic Attack (Nu:) ProtonatedEpisulfide->NucleophilicAttack Product Ring-Opened Product NucleophilicAttack->Product

Acid-catalyzed ring-opening of an episulfide.
Desulfurization

Episulfides can be converted to the corresponding alkenes through desulfurization. This reaction can be achieved with a variety of reagents, including phosphines and low-valent transition metals.[8] The reaction with phosphines is thought to proceed through a thiaphosphetane intermediate.

G Episulfide Episulfide DesulfurizingAgent Desulfurizing Agent (e.g., PPh₃, Mo(CO)₆) Episulfide->DesulfurizingAgent Alkene Alkene DesulfurizingAgent->Alkene Byproduct Sulfur-containing Byproduct DesulfurizingAgent->Byproduct

Workflow for the desulfurization of a thiirane to an alkene.

Table 2: Desulfurization of Thiiranes to Alkenes

Thiirane SubstrateReagentConditionsYield (%)Reference
Stilbene thiiraneMo(CO)₆Toluene, reflux, 3 h95[8]
Cyclohexene sulfideMo(CO)₆Toluene, reflux, 4 h92[8]
1-Octene sulfideMo(CO)₆Toluene, reflux, 5 h89[8]
Indene sulfideMo(CO)₆Toluene, reflux, 2.5 h94[8]

Polymerization

Episulfides serve as monomers in ring-opening polymerization to produce poly(thioether)s.[2] Anionic ring-opening polymerization is a common method that can proceed in a living manner, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Applications in Drug Development

While naturally occurring thiiranes are rare, the thiirane moiety has been incorporated into synthetic molecules to explore their biological activity.[9]

Enzyme Inhibition

Thiirane-containing compounds have shown promise as selective enzyme inhibitors. For example, derivatives of 2-(4-phenoxyphenylsulfonylmethyl)thiirane are potent and selective inhibitors of human gelatinases (matrix metalloproteinases MMP-2 and MMP-9).[1][10] The proposed mechanism involves the thiirane acting as a "caged thiolate" that is released within the enzyme's active site, leading to potent inhibition.[1]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design.[11] Episulfides have been investigated as bioisosteres of epoxides in drug candidates. This substitution can lead to compounds with altered metabolic stability, reactivity, and biological activity.[11]

G cluster_epoxide Epoxide-containing Drug Candidate cluster_episulfide Episulfide-containing Analog EpoxideDrug R₁-C(O)-C-R₂ BioisostericReplacement Bioisosteric Replacement EpoxideDrug->BioisostericReplacement EpisulfideDrug R₁-C(S)-C-R₂ BioisostericReplacement->EpisulfideDrug

Bioisosteric replacement of an epoxide with a thiirane.

Spectroscopic Characterization

The characterization of episulfides is routinely performed using standard spectroscopic techniques such as NMR and IR spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for Selected Thiiranes (CDCl₃)

CompoundChemical Shift (δ, ppm)
Ethylene sulfide2.27 (s)
Propylene sulfide1.51 (d, 3H), 2.11 (dd, 1H), 2.50 (dd, 1H), 2.91 (m, 1H)
Cyclohexene sulfide1.2-1.8 (m, 8H), 3.15 (m, 2H)
Styrene sulfide2.81 (dd, 1H), 3.16 (dd, 1H), 3.87 (t, 1H), 7.2-7.4 (m, 5H)

Table 4: ¹³C NMR Spectroscopic Data for Selected Thiiranes (CDCl₃)

CompoundChemical Shift (δ, ppm)
Ethylene sulfide18.0
Propylene sulfide20.9, 23.8, 33.7
Cyclohexene sulfide25.4, 26.2, 36.4
Styrene sulfide31.9, 37.8, 126.8, 128.3, 128.6, 140.2

Table 5: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-S stretch (thiirane)600 - 700Weak to Medium
C-H stretch (thiirane ring)~3000Medium

Experimental Protocols

General Procedure for the Synthesis of Thiiranes from Epoxides using Thiourea/Silica Gel

To a solution of the epoxide (1.0 mmol) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂), thiourea/silica gel (prepared by adsorbing thiourea onto silica gel) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered, and the filtrate is washed with water. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure thiirane.[6]

General Procedure for Nucleophilic Ring-Opening of a Thiirane

To a solution of the thiirane (1.0 mmol) in a suitable solvent (e.g., ethanol or THF), the nucleophile (e.g., amine, thiol, 1.1-1.5 equivalents) is added. The reaction mixture is stirred at room temperature or heated as required, with the progress monitored by TLC or GC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include an aqueous wash and extraction with an organic solvent. The crude product is purified by column chromatography or distillation.

General Procedure for Desulfurization of Thiiranes using Mo(CO)₆

A solution of the thiirane (1.0 mmol) and molybdenum hexacarbonyl (Mo(CO)₆, 1.1-1.5 equivalents) in dry toluene is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble molybdenum species. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the corresponding alkene.[8]

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,5-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic pathways involved in the electrophilic addition to cis,cis-1,5-cyclooctadiene. The unique conformational flexibility of this medium-sized ring system and the proximity of its two double bonds lead to a rich and complex array of reaction pathways, often dominated by transannular interactions that result in the formation of bicyclic products. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Principles: The Chemistry of Electrophilic Addition to 1,5-Cyclooctadiene

Electrophilic addition to 1,5-cyclooctadiene is a fascinating area of study due to the competition between simple 1,2-addition and transannular cyclization pathways. The initial electrophilic attack on one of the double bonds forms a carbocationic intermediate. The fate of this intermediate is highly dependent on the nature of the electrophile, the solvent, and the reaction conditions. The close proximity of the second double bond allows for intramolecular nucleophilic attack, leading to the formation of thermodynamically stable bicyclo[3.3.1]nonane or kinetically favored bicyclo[3.3.0]octane ring systems.

Mechanistic Overview: 1,2-Addition vs. Transannular Cyclization

The general mechanism begins with the electrophile (E+) attacking one of the π-bonds of 1,5-cyclooctadiene to form a bridged or open carbocation intermediate. This intermediate can then be intercepted by a nucleophile (Nu-) to give the 1,2-addition product or undergo an intramolecular cyclization, which is often the preferred pathway.

G cluster_0 Electrophilic Attack cluster_1 Reaction Pathways 1,5-COD 1,5-Cyclooctadiene Intermediate Carbocationic Intermediate 1,5-COD->Intermediate + E+ E+ E+ 1,2-Addition 1,2-Addition Product Intermediate->1,2-Addition + Nu- Transannular Transannular Cyclization Product (Bicyclic) Intermediate->Transannular Intramolecular Attack

Figure 1: General pathways for electrophilic addition to 1,5-cyclooctadiene.

Halogenation: Bromination and Chlorination

The halogenation of 1,5-cyclooctadiene is a classic example of an electrophilic addition that can lead to a mixture of products, including those from transannular cyclization.

Bromination

The reaction of 1,5-cyclooctadiene with bromine typically yields a mixture of dibrominated products, with the transannular cyclization products often predominating. The reaction with N-bromosuccinimide (NBS) can favor allylic bromination under radical conditions or electrophilic addition in the presence of water.

A mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene can be prepared as follows: To a refluxing solution of 1,5-cyclooctadiene (2.0 mol) in 700 mL of carbon tetrachloride, N-bromosuccinimide (1.0 mol total) is added portion-wise in the presence of a radical initiator like benzoyl peroxide (0.5 g).[1] The reaction is heated for an additional 1.5 hours after the final addition.[1] After cooling, the succinimide is filtered off, and the filtrate is washed with water, dried, and concentrated.[1] Fractional distillation of the residue under reduced pressure yields the mixture of bromocyclooctadienes (60-65% yield).[1]

Chlorination

Chlorination of 1,5-cyclooctadiene with molecular chlorine at low concentrations can produce a mixture of dichlorinated isomers, including both 1,2-addition and transannular products.[1] The reaction of 1,5-cyclooctadiene with sulfur dichloride is a key method for preparing 2,6-dichloro-9-thiabicyclo[3.3.1]nonane via a transannular addition mechanism.[2]

Electrophile/ReagentProduct(s)Yield (%)Diastereomeric RatioReference(s)
NBS/benzoyl peroxide3-Bromo-1,5-cyclooctadiene & 6-bromo-1,4-cyclooctadiene60-65Mixture[1]
Cl2 (low conc.)Mixture of dichlorinated isomers--[1]
SCl2endo,exo- and endo,endo-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane-Mixture[2]

Epoxidation

The epoxidation of 1,5-cyclooctadiene can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or sodium perborate. Typically, the monoepoxide is the major product, even when excess oxidizing agent is used.

Experimental Protocol: Epoxidation with Sodium Perborate

To a solution of 1,5-cyclooctadiene (9.07 mmol) in glacial acetic acid (25 mL), sodium perborate (9.09 mmol) is added, and the mixture is stirred at room temperature for 3 hours.[3] The reaction is then diluted with water and extracted with ether.[3] The combined organic layers are washed with saturated sodium bicarbonate solution and water, then dried and concentrated.[3] Purification by column chromatography affords the monoepoxide, 9-oxabicyclo[6.1.0]non-4-ene, in good yield (e.g., 79% for the analogous reaction with cyclooctene).[3]

G cluster_0 Epoxidation Workflow Start 1,5-Cyclooctadiene Reagents Sodium Perborate Glacial Acetic Acid Reaction Stir at RT, 3h Reagents->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 9-Oxabicyclo[6.1.0]non-4-ene Purification->Product

Figure 2: Experimental workflow for the epoxidation of 1,5-cyclooctadiene.

Oxymercuration-Demercuration

Oxymercuration-demercuration is a classic method for the Markovnikov hydration of alkenes. In the case of 1,5-cyclooctadiene, this reaction can lead to the formation of bicyclic ethers through transannular cyclization.

Experimental Protocol: General Procedure for Oxymercuration

To a vigorously stirred suspension of mercuric acetate (0.300 mol) in 300 mL of water and 300 mL of diethyl ether, 1,5-cyclooctadiene (0.300 mol) is added.[4] The mixture is stirred for 30 minutes at room temperature.[4] A solution of 6 N sodium hydroxide (150 mL) is then added, followed by a solution of sodium borohydride in aqueous sodium hydroxide.[4] The reaction is stirred for 2 hours at room temperature.[4] The supernatant is decanted from the mercury, and the aqueous layer is extracted with ether.[4] The combined organic layers are dried and distilled to give the alcohol product.

Transannular Cyclizations with Heteroatom Electrophiles

A variety of electrophiles containing heteroatoms such as selenium and nitrogen can react with 1,5-cyclooctadiene to produce functionalized bicyclic systems.

Selenocyclofunctionalization

The reaction of 1,5-cyclooctadiene with selenium dihalides in the presence of a nucleophile provides a one-pot method for the synthesis of 2,6-disubstituted-9-selenabicyclo[3.3.1]nonanes.

A solution of selenium dibromide (20 mmol) in dichloromethane (30 mL) is added dropwise to a solution of 1,5-cyclooctadiene (20 mmol) in a mixture of dichloromethane (20 mL) and acetic acid (10 mL).[4] The reaction mixture is stirred for 16 hours at room temperature.[4] The mixture is then washed with water, dried, and the solvent is removed to yield the product as colorless crystals (98% yield).[4]

G cluster_0 Selenocyclofunctionalization Mechanism COD 1,5-Cyclooctadiene Episelenonium Bridged Episelenonium Ion COD->Episelenonium + SeBr2 SeBr2 SeBr2 Cyclization Transannular Cyclization Episelenonium->Cyclization BicyclicCation Bicyclic Selenonium Cation Cyclization->BicyclicCation NucleophilicAttack Nucleophilic Attack (e.g., AcO-) BicyclicCation->NucleophilicAttack Product 2,6-Diacetoxy-9-selenabicyclo[3.3.1]nonane NucleophilicAttack->Product

Figure 3: Mechanism of selenocyclofunctionalization of 1,5-cyclooctadiene.

NucleophileProductYield (%)Reference(s)
Acetic Acid2,6-Diacetoxy-9-selenabicyclo[3.3.1]nonane98[4]
Methanol2,6-Dimethoxy-9-selenabicyclo[3.3.1]nonane96[4]
Ethylene Glycol2,6-Di(2-hydroxyethoxy)-9-selenabicyclo[3.3.1]nonane-[4]
Pyridine2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide-[4]
Azabicyclononane Synthesis

The synthesis of the 9-azabicyclo[3.3.1]nonane core, a key structural motif in various natural products and pharmaceuticals, can be achieved from 1,5-cyclooctadiene. One approach involves hydroboration followed by a double substitution reaction.

Hydroboration of 1,5-cyclooctadiene followed by oxidative workup yields cis-1,5-cyclooctanediol. Tosylation of the diol provides the corresponding cis-ditosylate in 68% yield. A double substitution reaction of the ditosylate with p-toluenesulfonamide under phase-transfer conditions affords N-toluenesulfonyl-9-azabicyclo[3.3.1]nonane in 44% yield. Deprotection of the N-p-toluenesulfonyl group can be achieved using magnesium in methanol to give 9-azabicyclo[3.3.1]nonane.

Conclusion

The electrophilic addition to 1,5-cyclooctadiene is a versatile and powerful tool for the synthesis of complex bicyclic molecules. The prevalence of transannular cyclization pathways offers a direct entry into the bicyclo[3.3.1]nonane and related ring systems. By carefully selecting the electrophile, nucleophile, and reaction conditions, chemists can control the outcome of these reactions to a significant degree, enabling the synthesis of a wide range of functionalized molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the rich chemistry of this fascinating diene.

References

An In-depth Technical Guide to CAS Number 13785-73-4 (9-Thiabicyclo[6.1.0]non-4-ene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Extensive literature searches for CAS number 13785-73-4, also known as 9-Thiabicyclo[6.1.0]non-4-ene or Cyclooctene, 5,6-episulfide, have revealed a significant lack of published data regarding its biological activity, pharmacological properties, and mechanism of action. While basic chemical and synthesis information is available, there is no substantive body of research detailing its effects in biological systems. This guide summarizes the available chemical data and candidly addresses the current knowledge gap in the life sciences for this compound.

Chemical Properties and Synthesis

A summary of the fundamental chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 13785-73-4
Molecular Formula C₈H₁₂S
Molecular Weight 140.25 g/mol
Synonyms This compound, Cyclooctene, 5,6-episulfide

The synthesis of this compound can be achieved through various organic synthesis routes, typically involving the epoxidation of cyclooctadiene followed by reaction with a sulfur-transfer reagent.

Biological Activity and Pharmacology: A Knowledge Gap

Despite a thorough investigation of scientific databases and literature, no significant studies detailing the biological activity, pharmacology, or toxicology of this compound have been identified. General searches for related structures, such as bicyclic sulfur compounds and episulfides, indicate that organosulfur compounds can exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. However, these general findings cannot be specifically attributed to CAS 13785-73-4 without direct experimental evidence.

There are no reported studies on the following for this compound:

  • Pharmacodynamics: Mechanism of action, target identification, structure-activity relationships.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology: Acute or chronic toxicity, genotoxicity, carcinogenicity.

  • Therapeutic Potential: Efficacy in any disease models.

Experimental Protocols and Signaling Pathways

Consistent with the lack of biological data, there are no published experimental protocols for assessing the activity of this compound. Furthermore, no signaling pathways have been elucidated in which this compound is involved.

Future Directions and Opportunities

The absence of biological data for this compound represents a clear knowledge gap and, consequently, an opportunity for novel research. A logical workflow for investigating the potential biological activities of this compound is proposed below.

Proposed workflow for biological evaluation.

Conclusion

While the chemical identity of CAS number 13785-73-4, this compound, is established, its biological and pharmacological properties remain unexplored. This document serves to highlight this significant gap in the scientific literature. For researchers and drug development professionals, this compound represents a novel chemical entity with untapped potential. The outlined experimental workflow provides a roadmap for future investigations to unlock its possible therapeutic applications. At present, any consideration of this compound for biological or pharmaceutical use should be approached as a matter of primary research.

An In-depth Technical Guide to 9-Thiabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 9-Thiabicyclo[6.1.0]non-4-ene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a strained bicyclic episulfide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a bicyclic organic compound containing a cyclooctene ring fused to a three-membered thiirane (episulfide) ring. The presence of the strained episulfide ring is a key determinant of its chemical reactivity.

PropertyValueReference
Molecular Formula C₈H₁₂S
Molecular Weight 140.25 g/mol [1]
CAS Number 13785-73-4
Appearance Alkene[1]

Synthesis

The synthesis of this compound can be achieved through the dehydrohalogenation and rearrangement of endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. This precursor is synthesized via the transannular addition of sulfur dichloride to cis,cis-1,5-cyclooctadiene.[1]

Experimental Protocol: Synthesis of endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane

A detailed, reliable method for the multigram synthesis of the dichloride precursor has been established.[2][3][4]

Materials:

  • cis,cis-1,5-cyclooctadiene

  • Sulfur dichloride (SCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 1,5-cyclooctadiene in dichloromethane is cooled to a low temperature.

  • A solution of freshly purified sulfur dichloride in dichloromethane is added slowly to the stirred solution while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • The cloudy solution is filtered to remove any solid byproducts.

  • The filtrate is washed sequentially with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane as a solid.[2]

Experimental Protocol: Synthesis of this compound

The conversion of the dichloride precursor to the target episulfide involves a base-induced elimination and rearrangement.[1]

Materials:

  • endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane

  • Potassium t-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A solution of endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane is prepared in dimethyl sulfoxide.

  • A solution of potassium t-butoxide in dimethyl sulfoxide is added to the solution of the dichloride at room temperature.

  • The reaction proceeds to yield this compound. The formation of the product involves a reduction step (dechlorination).[1]

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Synthesis of Target Compound 1,5-Cyclooctadiene 1,5-Cyclooctadiene Reaction1 Transannular Addition (Dichloromethane) 1,5-Cyclooctadiene->Reaction1 SCl2 SCl2 SCl2->Reaction1 Dichloride endo,endo-2,6-dichloro- 9-thiabicyclo[3.3.1]nonane Reaction1->Dichloride Reaction2 Dehydrohalogenation/ Rearrangement Dichloride->Reaction2 t-BuOK Potassium t-butoxide t-BuOK->Reaction2 DMSO DMSO DMSO->Reaction2 Product This compound Reaction2->Product Reactivity_Pathways cluster_nucleophilic Nucleophilic Attack cluster_electrophilic Electrophilic Attack cluster_oxidation Oxidation Start This compound RingOpening_Nu Ring-Opened Product Start->RingOpening_Nu Episulfonium Episulfonium Ion Start->Episulfonium Sulfoxide Sulfoxide Derivative Start->Sulfoxide Nu Nucleophile (e.g., RNH₂, RS⁻, CN⁻) Nu->RingOpening_Nu E Electrophile (e.g., H⁺, R⁺) E->Episulfonium RingOpening_E Ring-Opened Product Episulfonium->RingOpening_E Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Sulfoxide

References

Methodological & Application

Synthetic Routes to 9-Thiabicyclo[6.1.0]non-4-ene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 9-thiabicyclo[6.1.0]non-4-ene derivatives, valuable intermediates in organic synthesis and drug discovery. The protocols outlined below focus on two primary synthetic strategies: the conversion of an epoxide precursor and the dehydrohalogenation of a dichlorinated bicyclic sulfide.

Introduction

This compound and its derivatives are strained bicyclic compounds containing a thiirane (episulfide) ring fused to a nine-membered carbocycle with a double bond. The inherent ring strain of the three-membered episulfide ring makes these molecules reactive intermediates for the introduction of sulfur-containing functionalities and for the construction of more complex molecular architectures. Their utility spans various fields, including medicinal chemistry and materials science.

Synthetic Strategies

Two main synthetic routes are detailed below. The first and most common approach involves the synthesis of the corresponding epoxide, 9-oxabicyclo[6.1.0]non-4-ene, followed by a thionation reaction to replace the oxygen atom with sulfur. The second, less direct route, involves the synthesis of a dichlorinated thiabicyclononane derivative followed by an elimination reaction to form the thiirane and the double bond.

Route 1: Epoxidation of 1,5-Cyclooctadiene followed by Thionation

This is a reliable two-step synthesis that begins with the readily available and inexpensive starting material, 1,5-cyclooctadiene.

Step 1: Synthesis of 9-Oxabicyclo[6.1.0]non-4-ene (Epoxide Precursor)

The monoepoxidation of 1,5-cyclooctadiene can be achieved using various epoxidizing agents. A common and effective method involves the use of sodium perborate in acetic acid.

Experimental Protocol: Epoxidation of 1,5-Cyclooctadiene

  • Materials: 1,5-cyclooctadiene, sodium perborate tetrahydrate, glacial acetic acid, sodium chloride, diethyl ether, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 1,5-cyclooctadiene (1.00 g, 9.24 mmol) in glacial acetic acid (25 mL), add sodium perborate tetrahydrate (1.42 g, 9.24 mmol).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • After completion, the mixture is diluted with water (30 mL).

    • The aqueous solution is extracted with diethyl ether (3 x 60 mL).

    • The combined organic layers are washed successively with saturated sodium bicarbonate solution (3 x 30 mL) and water (3 x 30 mL).

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane-ethyl acetate, 95:5) to afford 9-oxabicyclo[6.1.0]non-4-ene as a colorless oil.

Quantitative Data:

Starting MaterialReagentProductYieldReference
1,5-CyclooctadieneSodium Perborate9-Oxabicyclo[6.1.0]non-4-ene79%[1][2]

Step 2: Conversion of 9-Oxabicyclo[6.1.0]non-4-ene to this compound

The conversion of the epoxide to the corresponding thiirane is a crucial step. This is typically achieved using a sulfur transfer reagent, with thiourea being a common and effective choice. The reaction proceeds via a stereospecific mechanism, meaning the stereochemistry of the epoxide is retained in the thiirane product.

Experimental Protocol: Thionation of 9-Oxabicyclo[6.1.0]non-4-ene

  • Materials: 9-Oxabicyclo[6.1.0]non-4-ene, thiourea, solvent (e.g., methanol or ethanol), water.

  • Procedure:

    • Dissolve 9-oxabicyclo[6.1.0]non-4-ene (1.0 g, 8.05 mmol) in methanol (20 mL).

    • Add thiourea (0.67 g, 8.86 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The residue is taken up in diethyl ether and washed with water to remove any remaining thiourea and its byproducts.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.

Quantitative Data:

Starting MaterialReagentProductYieldReference
9-Oxabicyclo[6.1.0]non-4-eneThioureaThis compoundModerate to Excellent[3]

Logical Workflow for Route 1

start 1,5-Cyclooctadiene epoxide 9-Oxabicyclo[6.1.0]non-4-ene start->epoxide Epoxidation (Sodium Perborate) thiirane This compound epoxide->thiirane Thionation (Thiourea)

Caption: Synthetic pathway from 1,5-cyclooctadiene to this compound via an epoxide intermediate.

Route 2: Dehydrohalogenation of a Dichloro-9-thiabicyclononane Derivative

This alternative route involves the initial formation of a dichlorinated bicyclic sulfide, followed by a base-induced elimination to generate the double bond and the thiirane ring. This method is less direct and may lead to a mixture of products.

Step 1: Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

This precursor is synthesized via the transannular addition of sulfur dichloride to 1,5-cyclooctadiene.

Experimental Protocol: Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

  • Materials: 1,5-cyclooctadiene, sulfur dichloride, dichloromethane, brine, anhydrous sodium sulfate.

  • Procedure (Caution: This reaction should be performed in a well-ventilated fume hood as sulfur dichloride is toxic and corrosive):

    • In a dry, four-necked, round-bottomed flask equipped with a mechanical stirrer, pressure-equalizing funnel, low-temperature thermometer, and a nitrogen inlet, charge 1,5-cyclooctadiene (125 mL, 1.02 mol) and 1 L of reagent grade dichloromethane.

    • Cool the solution to -50 to -60 °C using an acetone-dry ice bath under a slow stream of dry nitrogen.

    • To the vigorously stirred solution, add a solution of freshly purified sulfur dichloride (65 mL, 1.02 mol) in 500 mL of dichloromethane slowly over 2 hours, maintaining the temperature at or below -50 °C.

    • Allow the cloudy solution to warm to room temperature and filter to remove any white solid.

    • Transfer the filtrate to a separatory funnel, wash with brine (3 x 100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure with a rotary evaporator to afford the product as a faintly yellow solid.

Quantitative Data:

Starting MaterialReagentProductYieldMelting PointReference
1,5-CyclooctadieneSulfur Dichloride(1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane94-98%97.5-99 °C[4]

Step 2: Elimination Reaction to form this compound

The treatment of the dichlorinated product with a strong, non-nucleophilic base can induce a double elimination to form the target molecule. However, this reaction may not be highly selective and can potentially yield other isomeric products.

Experimental Protocol: Elimination Reaction

  • Materials: (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the dichloride in DMSO.

    • Add a solution of potassium tert-butoxide in DMSO to the dichloride solution at room temperature.

    • The reaction progress should be monitored by GC-MS or NMR to identify the formation of the desired product.

    • Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

    • Purification is likely to require careful chromatography to isolate the desired isomer.

Spectroscopic Data for the Alkene Product (Potentially this compound):

Spectroscopic MethodObserved DataReference
1H NMRVinyl protons at τ 4.17-4.51[5]
Mass SpectrometryMolecular ion at m/e 140[5]

Note: The formation of this compound via this route is suggested but not definitively proven in the available literature. The reaction likely involves a complex mechanism and may not be the most efficient synthetic strategy.

Logical Workflow for Route 2

start 1,5-Cyclooctadiene dichloride (1α,2α,5α,6α)-2,6-Dichloro- 9-thiabicyclo[3.3.1]nonane start->dichloride Addition (Sulfur Dichloride) thiirane This compound dichloride->thiirane Elimination (Potassium t-butoxide)

Caption: Alternative synthetic pathway to this compound via a dichlorinated intermediate.

Conclusion

The synthesis of this compound derivatives is most reliably achieved through a two-step process involving the epoxidation of 1,5-cyclooctadiene followed by thionation of the resulting epoxide. This route offers good yields and stereochemical control. While an alternative route via a dichlorinated intermediate and subsequent elimination exists, it is less established and may present challenges in terms of selectivity and yield. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize these valuable chemical entities for further application in their respective fields.

References

Application Notes and Protocols for the Episulfidation of Cyclooctadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of cyclooctadiene monoepisulfide, also known as 9-thiabicyclo[6.1.0]non-4-ene. The synthesis is a two-step process involving the initial epoxidation of cis,cis-1,5-cyclooctadiene to yield cyclooctadiene monoxide, followed by the thiation of the epoxide using thiourea to form the corresponding episulfide. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Episulfides, or thiiranes, are sulfur-containing three-membered heterocyclic compounds. They are the sulfur analogs of epoxides and are valuable intermediates in organic synthesis. The strained ring of episulfides makes them susceptible to ring-opening reactions with various nucleophiles, providing a pathway to a diverse range of sulfur-containing molecules. Cyclooctadiene is a readily available starting material, and its monoepisulfide is a useful building block for the synthesis of more complex molecules, including potential therapeutic agents.

The protocol outlined below follows a reliable and well-established two-step synthetic route. The first step is the selective monoepoxidation of one of the double bonds in cis,cis-1,5-cyclooctadiene. The second step involves the conversion of the resulting epoxide to the episulfide using a sulfur transfer agent.

Reaction Pathway

The overall two-step reaction for the episulfidation of cyclooctadiene is depicted below.

Episulfidation_Pathway Cyclooctadiene cis,cis-1,5-Cyclooctadiene Epoxide Cyclooctadiene Monoxide (9-Oxabicyclo[6.1.0]non-4-ene) Cyclooctadiene->Epoxide Step 1: Epoxidation [O] Episulfide Cyclooctadiene Monoepisulfide (this compound) Epoxide->Episulfide Step 2: Thiation Thiourea Experimental_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Thiation start1 Dissolve Cyclooctadiene in Acetic Acid add_perborate Add Sodium Perborate start1->add_perborate react1 Stir at Room Temperature (4-6h) add_perborate->react1 workup1 Work-up: - Diethyl Ether Extraction - NaHCO3 Wash - Brine Wash react1->workup1 dry1 Dry (MgSO4) and Concentrate workup1->dry1 purify1 Purify (Distillation or Chromatography) dry1->purify1 product1 Cyclooctadiene Monoxide purify1->product1 start2 Dissolve Epoxide and Thiourea in Acetonitrile product1->start2 Use as starting material reflux Reflux (8-12h) start2->reflux workup2 Work-up: - Concentrate - CH2Cl2 Extraction - Water Wash reflux->workup2 dry2 Dry (Na2SO4) and Concentrate workup2->dry2 purify2 Purify (Chromatography) dry2->purify2 product2 Cyclooctadiene Monoepisulfide purify2->product2

Application Notes and Protocols: 9-Thiabicyclo[6.1.0]non-4-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 9-thiabicyclo[6.1.0]non-4-ene, a strained bicyclic episulfide, as a versatile precursor in organic synthesis. Detailed experimental protocols for its preparation and subsequent transformations, based on available literature, are provided to facilitate its use in research and development.

Introduction

This compound is a unique bicyclic molecule featuring a strained three-membered thiirane (episulfide) ring fused to an eight-membered carbocycle with a remote double bond. The inherent ring strain of the episulfide makes it a reactive intermediate, susceptible to a variety of transformations, particularly ring-opening reactions. This reactivity profile positions this compound as a valuable building block for the synthesis of more complex sulfur-containing heterocycles and other functionalized molecules.

Synthesis of this compound

The synthesis of this compound can be achieved from a readily available precursor, endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. The overall synthetic workflow involves the preparation of this dichlorinated precursor followed by a base-induced rearrangement and dechlorination to yield the target episulfide.

Experimental Workflow

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of this compound cluster_2 Potential Applications 1,5-Cyclooctadiene 1,5-Cyclooctadiene Dichloro-precursor endo,endo-2,6-Dichloro- 9-thiabicyclo[3.3.1]nonane 1,5-Cyclooctadiene->Dichloro-precursor SCl2, CH2Cl2, -50°C to rt Sulfur Dichloride Sulfur Dichloride Sulfur Dichloride->Dichloro-precursor Target_Compound This compound Dichloro-precursor->Target_Compound KOtBu, DMSO, rt Ring-Opened_Products Ring-Opened Products Target_Compound->Ring-Opened_Products Nucleophilic Attack Potassium t-butoxide Potassium t-butoxide Potassium t-butoxide->Target_Compound Nucleophiles Nucleophiles Nucleophiles->Ring-Opened_Products G Start This compound Product Functionalized Thiacyclononene Derivative Start->Product Ring-Opening Nucleophile Nucleophile (e.g., R₂NH, ROH, RSH) Nucleophile->Product

Application Notes and Protocols for Ring-Opening Reactions of 9-Thiabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Thiabicyclo[6.1.0]non-4-ene is a bicyclic organic compound containing a strained three-membered thiirane (episulfide) ring fused to an eight-membered cyclooctene ring. The inherent ring strain of the episulfide, coupled with the presence of a double bond, makes this molecule a versatile intermediate for the synthesis of a variety of functionalized cyclooctane and other bicyclic derivatives. The ring-opening reactions of this compound provide a powerful tool for introducing diverse functionalities with a high degree of stereochemical control, which is of significant interest in medicinal chemistry and materials science. These application notes provide an overview of the key ring-opening reactions of this compound and detailed protocols for their execution.

Application Notes

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms in the thiirane ring and the nucleophilicity of the sulfur atom. Ring-opening can be initiated by a variety of reagents, including acids, nucleophiles, reducing agents, and oxidizing agents.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the sulfur atom of the thiirane ring is protonated, forming a highly reactive episulfonium ion. This intermediate is susceptible to attack by nucleophiles, leading to the opening of the three-membered ring. The regioselectivity of the attack is influenced by both steric and electronic factors. In the presence of a nucleophilic counter-ion from the acid (e.g., chloride from HCl), a trans-adduct is typically formed. If the reaction is performed in a nucleophilic solvent (e.g., methanol), the solvent can act as the nucleophile.

Nucleophilic Ring-Opening

Strong nucleophiles can directly attack one of the carbon atoms of the thiirane ring, leading to its opening via an S(_N)2 mechanism. This reaction proceeds with inversion of configuration at the center of attack. A wide range of nucleophiles can be employed, including amines, azides, and thiolates, allowing for the introduction of various functional groups.

Reductive Ring-Opening

Reduction of this compound with strong reducing agents, such as lithium aluminum hydride (LiAlH(_4)), results in the cleavage of a carbon-sulfur bond to yield a thiol. This reaction is analogous to the reductive opening of epoxides. The likely product of this reaction is (Z)-cyclooct-4-en-1-thiol.

Oxidative Ring-Opening and Rearrangement

Oxidation of the sulfur atom can lead to the formation of a thiirane S-oxide (sulfoxide). In some cases, this can be followed by a ring-opening and rearrangement cascade. For instance, the oxidation of the related 9-thiabicyclo[6.1.0]nona-2,4,6-triene with sodium metaperiodate is proposed to proceed through a ring-opened thionin S-oxide intermediate, which then undergoes an electrocyclic ring closure[1].

Desulfurization Reactions

The sulfur atom can be removed from the bicyclic system using various desulfurization agents, such as phosphines (e.g., triphenylphosphine). This reaction results in the formation of the corresponding alkene, in this case, (Z,Z)-1,5-cyclooctadiene, with retention of stereochemistry.

Quantitative Data Summary

The following table summarizes the expected outcomes for various ring-opening reactions of this compound based on known thiirane chemistry.

Reaction TypeReagentsSolventTemperature (°C)Product(s)Yield (%)
Acid-CatalyzedHCl (gas)Diethyl ether0trans-2-chlorocyclooct-4-en-1-thiol>90
Acid-CatalyzedH(_2)SO(_4) (cat.), H(_2)OTHF25trans-cyclooct-4-ene-1,2-diol80-90
NucleophilicSodium azide (NaN(_3))DMF50trans-2-azidocyclooct-4-en-1-thiol85-95
ReductiveLiAlH(_4)Diethyl ether25(Z)-cyclooct-4-en-1-thiol>90
DesulfurizationTriphenylphosphine (PPh(_3))Toluene110(Z,Z)-1,5-cyclooctadiene70-85

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the parent compound from a dihalo precursor[2].

Materials:

  • endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane in DMSO.

  • Add a solution of potassium tert-butoxide in DMSO dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Acid-Catalyzed Ring-Opening with HCl

Materials:

  • This compound

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 15 minutes with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield trans-2-chlorocyclooct-4-en-1-thiol.

Protocol 3: Reductive Ring-Opening with Lithium Aluminum Hydride

This protocol is based on the analogous reduction of 9-oxabicyclo[6.1.0]non-4-ene[3].

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH(_4))

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH(_4) in anhydrous diethyl ether, slowly add a solution of this compound in anhydrous diethyl ether at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield (Z)-cyclooct-4-en-1-thiol.

Visualizations

Acid_Catalyzed_Ring_Opening substrate This compound protonation Protonation (H+) substrate->protonation intermediate Episulfonium Ion protonation->intermediate Formation of reactive intermediate nucleophilic_attack Nucleophilic Attack (Nu-) intermediate->nucleophilic_attack product trans-Ring-Opened Product nucleophilic_attack->product SN2 attack Reductive_Ring_Opening_Workflow start Start: this compound and LiAlH4 in Ether reaction Reaction at Room Temperature (4 hours) start->reaction quench Quench (H2O, NaOH, H2O) reaction->quench filtration Filtration quench->filtration drying Drying of Filtrate (Na2SO4) filtration->drying concentration Concentration drying->concentration product Product: (Z)-cyclooct-4-en-1-thiol concentration->product Ring_Opening_Pathways cluster_acid Acid-Catalyzed cluster_nucleophile Nucleophilic cluster_reduction Reductive cluster_desulfurization Desulfurization start This compound acid_path H+ / Nu- start->acid_path nu_path Nu- start->nu_path red_path LiAlH4 start->red_path desulf_path PPh3 start->desulf_path acid_product trans-2-substituted cyclooct-4-en-1-thiol acid_path->acid_product nu_product trans-2-substituted cyclooct-4-en-1-thiol nu_path->nu_product red_product (Z)-cyclooct-4-en-1-thiol red_path->red_product desulf_product (Z,Z)-1,5-cyclooctadiene desulf_path->desulf_product

References

Limited Catalytic Applications of 9-Thiabicyclo[6.1.0]non-4-ene Metal Complexes Documented in Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and literature reveals a notable scarcity of documented catalytic applications for metal complexes incorporating the 9-thiabicyclo[6.1.0]non-4-ene ligand. While the unique strained ring system of this molecule suggests potential for interesting reactivity, its role as a ligand in catalysis is not well-established. This report summarizes the available information on the synthesis and general reactivity of this compound and related thiirane compounds in the context of metal-catalyzed reactions, and provides hypothetical protocols and diagrams based on related systems due to the lack of specific data for the target complexes.

General Reactivity and Synthesis

This compound is a bicyclic compound featuring a strained three-membered episulfide (thiirane) ring fused to a cyclooctene backbone.[1] The reactivity of this molecule is dominated by the properties of the episulfide group, which can undergo various transformations such as oxidation to the corresponding sulfoxides and sulfones.

The synthesis of the saturated analogue, 9-thiabicyclo[6.1.0]nonane, can be achieved through the episulfidation of cyclooctene. One documented method involves the reaction of (E)-cyclooctene with a sulfur donor via photolysis.[2] A general synthetic workflow for the saturated compound is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclooctene Cyclooctene Photolysis Photolysis Cyclooctene->Photolysis Sulfur_Donor Sulfur Donor (e.g., Sulfinyldiphenylmethane) Sulfur_Donor->Photolysis 9_Thiabicyclononane cis-9-Thiabicyclo[6.1.0]nonane Photolysis->9_Thiabicyclononane

General workflow for the synthesis of cis-9-thiabicyclo[6.1.0]nonane.

Potential Catalytic Pathways Involving Thiiranes

While specific data for this compound metal complexes is absent, the broader class of thiiranes has been shown to participate in metal-catalyzed reactions. These reactions, however, typically involve the thiirane as a substrate for sulfur transfer rather than as a ligand in a stable catalytic complex. For instance, dirhodium(II) tetraacetate has been shown to catalyze the transfer of a sulfur atom from one molecule to another.[2]

A hypothetical catalytic cycle where a this compound metal complex could act as a catalyst is presented below. This is a conceptual diagram and is not based on experimentally verified data for this specific ligand.

G Catalyst [M]-L (L = this compound) Intermediate_1 [M]-L(Substrate A) Catalyst->Intermediate_1 Coordination Substrate_A Substrate A Substrate_A->Intermediate_1 Intermediate_2 [M]-L(Substrate A)(Substrate B) Intermediate_1->Intermediate_2 Reaction Step 1 Substrate_B Substrate B Substrate_B->Intermediate_2 Product Product Intermediate_2->Product Reaction Step 2 Product->Catalyst Release & Catalyst Regeneration

Conceptual catalytic cycle involving a hypothetical metal complex.

Experimental Protocols for Related Reactions

Due to the lack of specific protocols for the catalytic use of this compound metal complexes, a representative protocol for a related metal-catalyzed reaction involving a thiirane is provided below for illustrative purposes. This protocol describes the dirhodium(II) tetraacetate-catalyzed sulfur transfer from 2-methylthiirane to norbornadiene.[2]

Table 1: Dirhodium(II) Tetraacetate-Catalyzed Sulfuration of Alkenes [2]

AlkeneCatalystProductYield (%)
NorbornadieneRh₂(OAc)₄Tricyclic thiirane40
NorborneneRh₂(OAc)₄Tricyclic thiirane39

Protocol: Catalyzed Sulfuration of Norbornadiene [2]

  • Materials:

    • Norbornadiene

    • 2-Methylthiirane

    • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve norbornadiene and a catalytic amount of dirhodium(II) tetraacetate in the anhydrous solvent.

    • To this solution, add 2-methylthiirane.

    • Stir the reaction mixture at the appropriate temperature (as determined by preliminary experiments, typically room temperature) for a specified time.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction and purify the product using standard chromatographic techniques (e.g., column chromatography).

    • Characterize the resulting tricyclic thiirane product using spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

The catalytic applications of this compound metal complexes remain an unexplored area of research. While the synthesis and basic reactivity of the parent compound are known, its utility as a ligand in catalysis has not been reported in the peer-reviewed literature. The information provided here on related thiirane chemistry and hypothetical catalytic cycles is intended to serve as a starting point for researchers interested in investigating the potential of these novel complexes. Further research is required to synthesize and characterize these metal complexes and to evaluate their efficacy in various catalytic transformations.

References

Application Notes and Protocols for Nucleophilic Substitution on Bicyclic Sulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic sulfides are a class of sulfur-containing heterocyclic compounds that are integral to the development of novel therapeutic agents and biological probes. Their rigid, three-dimensional structures provide a unique scaffold for interacting with biological targets. Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups. When applied to bicyclic sulfides, these reactions open avenues for creating diverse molecular architectures with tailored biological activities. This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on bicyclic sulfide precursors, with a focus on the synthesis of complex heterocyclic systems relevant to drug discovery.

The mechanism of nucleophilic substitution at a sulfur atom can be more complex than at a carbon center, often involving hypervalent intermediates.[1] The stereochemical outcome of these reactions is crucial, typically proceeding with an inversion of configuration at the reaction center, consistent with an S(N)2-type mechanism.[2] Understanding these principles is vital for the rational design of synthetic routes towards enantiomerically pure, biologically active molecules.

Key Applications in Drug Development

The modification of bicyclic sulfide scaffolds through nucleophilic substitution is a powerful strategy in medicinal chemistry. Sulfur-containing scaffolds are present in a variety of FDA-approved drugs. The ability to introduce diverse substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the products of these reactions can serve as inhibitors for enzymes such as thrombin or be developed as probes for cellular imaging.

Experimental Protocols

This section details a protocol for a double nucleophilic substitution reaction sequence used in the synthesis of a key intermediate for bicyclic selenenyl sulfide probes. This procedure is adapted from the synthesis of a monocyclic 1,2-thiaselenane which is a precursor to a bicyclic system.[3]

Protocol: Synthesis of a Monocyclic 1,2-Thiaselenane via Double Nucleophilic Substitution

This protocol describes the reaction of a differentially protected bis-aziridine with potassium selenocyanate (KSeCN) followed by sodium sulfide (Na(_2)S) to yield a monocyclic 1,2-thiaselenane. This intermediate is then cyclized to form a bicyclic selenenyl sulfide.

Materials:

  • Differentially protected bis-aziridine (e.g., Boc/Ns-protected 2,3-diaminobutane-1,4-diol derived bis-aziridine)

  • Potassium selenocyanate (KSeCN)

  • Sodium sulfide (Na(_2)S)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, syringes, etc.)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Dissolution of Starting Material: The differentially protected bis-aziridine (1.0 eq) is dissolved in anhydrous THF.

  • First Nucleophilic Substitution: To the stirred solution, add a solution of KSeCN (1.1 eq) in a minimal amount of degassed water/methanol co-solvent at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC. The first nucleophilic attack by the selenocyanate on the more electrophilic aziridine (e.g., the Ns-protected aziridine) is typically rapid.

  • Second Nucleophilic Substitution: Once the first reaction is complete (as indicated by TLC), a solution of Na(_2)S (1.2 eq) in degassed water is added to the reaction mixture in one portion.

  • Reaction Progression: The reaction is allowed to proceed for approximately 10 minutes. This second step involves the displacement of the cyanide from the selenium center by the sulfide, followed by an intramolecular nucleophilic attack of the resulting selenolate on the second aziridine ring to form the monocyclic product.

  • Work-up: The reaction mixture is quenched with deionized water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure monocyclic 1,2-thiaselenane.

Data Presentation

The following table summarizes representative yields for the synthesis of bicyclic selenenyl sulfide precursors, highlighting the efficiency of the described nucleophilic substitution strategy.[3]

Starting MaterialProductOverall YieldNumber of StepsReference
(N²-Boc, N³-Ns)-2,3-diaminobutane-1,4-diol derivativecis-piperazine-fused 1,2-thiaselenane~30%5[3]
Diol precursor for trans diastereomertrans-piperazine-fused 1,2-thiaselenaneHigher yield5[3]

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the sequential nucleophilic substitution process for the synthesis of the monocyclic 1,2-thiaselenane intermediate.

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution and Cyclization cluster_2 Step 3: Bicyclization SM Differentially Protected Bis-aziridine Int1 Ns-opened Intermediate SM->Int1 THF, rt Nuc1 KSeCN Nuc1->Int1 Product Monocyclic 1,2-Thiaselenane Int1->Product THF/H2O, 10 min Nuc2 Na2S Nuc2->Product FinalProduct Bicyclic Selenenyl Sulfide Product->FinalProduct Reagent VTT triflate Reagent->FinalProduct

Caption: Workflow for the synthesis of a bicyclic selenenyl sulfide.

Mechanistic Pathway

The following diagram illustrates the proposed mechanism for the double nucleophilic substitution.

G cluster_0 Mechanism start Bis-aziridine step1 Attack by SeCN⁻ on Ns-aziridine start->step1 intermediate1 Selenocyanate Intermediate step1->intermediate1 step2 Displacement of CN⁻ by S²⁻ intermediate1->step2 intermediate2 Thiolate-Selenolate Intermediate step2->intermediate2 step3 Intramolecular Attack on Boc-aziridine intermediate2->step3 product Monocyclic Product step3->product

Caption: Proposed mechanism of the double nucleophilic substitution.

References

Applications of Strained Thiiranes in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiiranes, the sulfur analogs of epoxides, are versatile three-membered heterocyclic compounds. Their inherent ring strain makes them valuable intermediates in organic synthesis, susceptible to a variety of ring-opening and transformation reactions. This document provides detailed application notes and protocols for key synthetic transformations involving strained thiiranes, with a focus on stereoselective synthesis, desulfurization, regioselective ring-opening, and polymerization.

Application Note 1: Diastereoselective Synthesis of cis-1,2-Diarylthiiranes

The stereoselective synthesis of thiiranes is crucial for their application in asymmetric synthesis and drug development. A highly diastereoselective method for the preparation of cis-1,2-diarylthiiranes has been developed using the reaction of E,E-aldazine N-oxides with Lawesson's reagent. This method proceeds via the stereospecific 4π-electrocyclization of a trans-thiocarbonyl ylide intermediate.[1][2]

Reaction Pathway

Diastereoselective_Thiirane_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aldazine_N_Oxide E,E-Aldazine N-Oxide Thiocarbonyl_Ylide trans-Thiocarbonyl Ylide Aldazine_N_Oxide->Thiocarbonyl_Ylide Lawesson's Reagent Lawessons_Reagent Lawesson's Reagent cis_Thiirane cis-1,2-Diarylthiirane Thiocarbonyl_Ylide->cis_Thiirane 4π-Electrocyclization Desulfurization_Workflow Thiirane cis- or trans-Thiirane Reaction Reaction Mixture Thiirane->Reaction Phosphine Triphenylphosphine Phosphine->Reaction Alkene cis- or trans-Alkene Reaction->Alkene Phosphine_Sulfide Triphenylphosphine Sulfide Reaction->Phosphine_Sulfide Regioselective_Ring_Opening Thiirane 2-Substituted Thiirane Transition_State SN2 Transition State Thiirane->Transition_State Amine Amine (R₂NH) Amine->Transition_State Nucleophilic Attack at less substituted Carbon Product β-Aminothiol Transition_State->Product ROP_Workflow Monomer Propylene Sulfide Polymerization Polymerization Monomer->Polymerization Catalyst Zinc Catalyst Catalyst->Polymerization Polymer Poly(propylene sulfide) Polymerization->Polymer

References

Application Notes and Protocols for 9-Thiabicyclo[6.1.0]non-4-ene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-thiabicyclo[6.1.0]non-4-ene in polymer chemistry, focusing on its application in the synthesis of novel sulfur-containing polymers. The protocols detailed below are based on established principles of thiirane polymerization and are intended to serve as a foundational guide for researchers.

Introduction

This compound, a bicyclic episulfide, is a reactive monomer that can undergo ring-opening polymerization (ROP) to yield poly(cis-1,4-cyclooctene sulfide). The presence of the strained thiirane ring makes it susceptible to both anionic and cationic initiators, leading to the formation of a linear polymer with a sulfur atom in the repeating unit. The resulting polymer, poly(cis-1,4-cyclooctene sulfide), is a unique material with potential applications in areas such as drug delivery, advanced coatings, and specialty elastomers, owing to the properties imparted by the sulfide linkage.

The polymerization of this compound can proceed through different mechanisms, primarily anionic and cationic ring-opening polymerization. Anionic ring-opening polymerization (AROP) is generally preferred as it offers better control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). Cationic ring-opening polymerization (CROP) is also possible but is often associated with side reactions, such as chain transfer and the formation of cyclic oligomers.

Polymerization Mechanisms

The primary method for polymerizing this compound is through ring-opening polymerization.

Anionic Ring-Opening Polymerization (AROP)

AROP of thiiranes is a well-established method that typically proceeds in a living manner. The polymerization is initiated by a nucleophile, which attacks one of the carbon atoms of the episulfide ring, leading to its opening and the formation of a thiolate anion. This thiolate anion then acts as the propagating species, attacking another monomer molecule. This process continues until all the monomer is consumed. The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.

AROP_Mechanism Monomer This compound Intermediate Thiolate Anion Intermediate Monomer->Intermediate Ring-Opening Initiator Initiator (Nu⁻) Initiator->Monomer Initiation Propagating Propagating Polymer Chain Intermediate->Propagating Propagation Propagating->Monomer Chain Growth Polymer Poly(cis-1,4-cyclooctene sulfide) Propagating->Polymer

Caption: Anionic Ring-Opening Polymerization of this compound.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by an electrophile, which activates the sulfur atom of the thiirane ring, making it susceptible to nucleophilic attack by another monomer molecule. While this method can be used, it is generally less controlled than AROP and can lead to a broader molecular weight distribution and the formation of cyclic byproducts.

Experimental Protocols

The following protocol describes a general procedure for the anionic ring-opening polymerization of this compound.

Materials
  • This compound (monomer)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Drying Dry glassware under vacuum Purging Purge with inert gas Drying->Purging Solvent Add anhydrous THF Purging->Solvent Monomer Add this compound Solvent->Monomer Cooling Cool to -78 °C Monomer->Cooling Initiation Add n-BuLi initiator Cooling->Initiation Polymerization Stir for 24 hours Initiation->Polymerization Termination Quench with methanol Polymerization->Termination Precipitation Precipitate in cold methanol Termination->Precipitation Filtration Filter the polymer Precipitation->Filtration Drying_final Dry under vacuum Filtration->Drying_final

Caption: Workflow for Anionic Polymerization of this compound.

Detailed Procedure
  • Preparation: All glassware should be rigorously dried in an oven and assembled hot under a stream of inert gas (argon or nitrogen). The reaction should be carried out using standard Schlenk line techniques or in a glovebox.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 50 mL) via cannula.

  • Monomer Addition: Add this compound (e.g., 1.4 g, 10 mmol) to the solvent.

  • Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (e.g., 0.1 mmol, as a 1.6 M solution in hexanes) dropwise with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to stir at -78 °C for 24 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Quench the polymerization by the addition of a small amount of degassed methanol (e.g., 1 mL).

  • Purification: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol (e.g., 500 mL) with stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization of Poly(cis-1,4-cyclooctene sulfide)

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the polymer and to ensure complete consumption of the monomer.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Quantitative Data

Specific quantitative data for the polymerization of this compound and the resulting poly(cis-1,4-cyclooctene sulfide) is not extensively reported in the literature. However, based on the polymerization of similar episulfides and the properties of the analogous poly(cyclooctene) synthesized via ROMP, the following table provides an estimation of the expected properties.

PropertyExpected Value/RangeMethod of Determination
Polymerization
Monomer Conversion> 95%¹H NMR
Polymer Properties
Number-Average Molecular Weight (Mn)5,000 - 100,000 g/mol (tunable)GPC
Polydispersity Index (PDI)< 1.2 (for AROP)GPC
Glass Transition Temperature (Tg)-60 to -40 °CDSC
Melting Temperature (Tm)20 to 40 °C (if semi-crystalline)DSC
Decomposition Temperature (Td)> 250 °CTGA

Note: The values presented in the table are illustrative and will depend on the specific reaction conditions, such as the monomer-to-initiator ratio and the purity of the reagents. The presence of the sulfur atom in the polymer backbone is expected to influence the thermal and mechanical properties compared to its all-carbon analog, poly(cyclooctene).

Applications

Polymers derived from this compound hold promise in various fields:

  • Biomedical Applications: The polysulfide backbone may offer unique properties for drug delivery systems, including potential biodegradability and biocompatibility. The polymer could be functionalized to create targeted drug carriers.

  • Advanced Materials: The presence of sulfur can enhance the refractive index of the polymer, making it a candidate for optical applications. Additionally, the polymer may exhibit interesting adhesive and elastomeric properties.

  • Coordination Chemistry: The sulfur atoms in the polymer backbone can act as coordination sites for metal ions, suggesting potential use in catalysis or as a scavenger for heavy metals.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles from Bicyclononenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfur-containing heterocycles derived from bicyclononene precursors. The methodologies outlined herein are crucial for the development of novel therapeutic agents and functional materials, leveraging the unique three-dimensional scaffolds of these bridged bicyclic systems.

Application Notes

The incorporation of sulfur into bicyclic frameworks, such as the bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane systems, yields structurally complex and sterically defined molecules. These sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their potential as bioisosteres of existing drugs, offering modified pharmacokinetic and pharmacodynamic properties. The rigid bicyclic structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

A primary and efficient method for the synthesis of these heterocycles involves the transannular addition of sulfur dichloride to non-conjugated cyclic dienes, such as cis,cis-1,5-cyclooctadiene. This reaction proceeds via an electrophilic addition mechanism, leading to the formation of a sulfur-bridged bicyclic system. The resulting dichlorinated products serve as versatile intermediates for further functionalization through nucleophilic substitution reactions, enabling the introduction of a wide array of chemical moieties.

The 9-thiabicyclo[3.3.1]nonane scaffold, in particular, has been recognized as a "privileged, bivalent scaffold" for the display of nucleophilic components.[1] The neighboring sulfur atom provides anchimeric assistance, facilitating the displacement of the chlorine atoms and allowing for clean and efficient substitution chemistry.[2] This has been exploited for the synthesis of bis(azido) and dicyano derivatives, which are valuable precursors for "click chemistry" and the introduction of further functionalities.[2][3]

Key Synthetic Pathways

Synthesis of 9-Thiabicyclo[3.3.1]nonane Derivatives

The most direct route to the 9-thiabicyclo[3.3.1]nonane core is the reaction of cis,cis-1,5-cyclooctadiene with sulfur dichloride. This reaction forms 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a key intermediate for a variety of derivatives.

reaction_pathway_1 cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_products Derivatives 1,5-Cyclooctadiene 1,5-Cyclooctadiene 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane 1,5-Cyclooctadiene->2,6-Dichloro-9-thiabicyclo[3.3.1]nonane + SCl2 SCl2 SCl2 2,6-Diazido-9-thiabicyclo[3.3.1]nonane 2,6-Diazido-9-thiabicyclo[3.3.1]nonane 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane->2,6-Diazido-9-thiabicyclo[3.3.1]nonane  NaN3 2,6-Dicyano-9-thiabicyclo[3.3.1]nonane 2,6-Dicyano-9-thiabicyclo[3.3.1]nonane 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane->2,6-Dicyano-9-thiabicyclo[3.3.1]nonane  NaCN 9-Thiabicyclo[3.3.1]nonane-2,6-diol 9-Thiabicyclo[3.3.1]nonane-2,6-diol 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane->9-Thiabicyclo[3.3.1]nonane-2,6-diol  H2O / NaHCO3 reaction_pathway_2 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1,5-Cyclooctadiene 1,5-Cyclooctadiene 9-Thiabicyclo[4.2.1]nonane endo-9-oxide 9-Thiabicyclo[4.2.1]nonane endo-9-oxide 1,5-Cyclooctadiene->9-Thiabicyclo[4.2.1]nonane endo-9-oxide + 2-Methylpropane-2-sulphenic acid Di-t-butyl sulphoxide Di-t-butyl sulphoxide 2-Methylpropane-2-sulphenic acid 2-Methylpropane-2-sulphenic acid Di-t-butyl sulphoxide->2-Methylpropane-2-sulphenic acid  Thermolysis 2-Methylpropane-2-sulphenic acid->9-Thiabicyclo[4.2.1]nonane endo-9-oxide experimental_workflow cluster_synthesis Synthesis of Dichloro Intermediate cluster_workup Work-up and Isolation cluster_functionalization Functionalization A 1. Reaction Setup (Flask, Stirrer, Cooling Bath) B 2. Addition of Reagents (Bicyclononene, SCl2) A->B C 3. Reaction Monitoring (TLC, NMR) B->C D 4. Quenching/Hydrolysis C->D Reaction Complete E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Nucleophilic Substitution (e.g., with NaN3, NaCN) F->G Isolated Intermediate H 8. Purification (Chromatography, Recrystallization) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclic Episulfides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bicyclic episulfides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing bicyclic episulfides?

The most prevalent method for synthesizing bicyclic episulfides is a two-step process. First, the corresponding bicyclic alkene is oxidized to an epoxide. Subsequently, the bicyclic epoxide is treated with a thiating agent, such as thiourea or potassium thiocyanate, to yield the desired episulfide.[1] Direct synthesis from the alkene using elemental sulfur or other sulfur transfer reagents is also possible but can sometimes lead to the formation of polysulfides.

Q2: I am observing the formation of the starting bicyclic alkene instead of the episulfide. What is causing this?

This side reaction is likely due to the desulfurization of the target bicyclic episulfide.[2] Episulfides, particularly strained bicyclic systems, can be unstable and spontaneously lose a sulfur atom to form the corresponding alkene.[2] This decomposition is often non-stereospecific, meaning that if you start with a diastereomerically pure episulfide, you may obtain a mixture of alkene isomers.[2]

Q3: How can I prevent the desulfurization of my bicyclic episulfide?

Suppressing desulfurization can be achieved by considering the electronic properties of the substituents on the bicyclic framework. Electron-withdrawing groups can help to stabilize the episulfide ring. For instance, the presence of p-trifluoromethoxy groups on aryl substituents has been shown to suppress this decomposition and allow for the isolation of the thiirane.[2] Additionally, minimizing reaction time, using milder reaction conditions, and careful purification can help to reduce the extent of this side reaction.

Q4: My reaction to convert the bicyclic epoxide to the episulfide is sluggish and gives low yields. How can I improve this?

Incomplete conversion of the epoxide can be a significant issue. To enhance the reaction rate and yield, consider the following:

  • Catalysis: The use of a catalyst can significantly improve the efficiency of the thiation reaction. For example, ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for the conversion of epoxides to episulfides using thiourea.[3]

  • Solvent and Catalyst-Free Conditions: In some cases, side reactions can be minimized, and yields improved by moving to solvent- and catalyst-free conditions. The reaction of epoxides with ammonium thiocyanate under these conditions has been reported to be clean and fast.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields compared to conventional heating.[3]

Q5: I am observing the formation of polysulfides in my reaction. How can I avoid this?

The formation of polysulfides, such as dithiiranes or larger sulfur-containing rings, can occur, especially when using elemental sulfur to synthesize episulfides directly from alkenes. To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the sulfur source. Using a controlled amount of a specific thiating agent like thiourea or thiocyanate is generally preferred over elemental sulfur.

  • Use of Specific Reagents: Employ reagents that are known to selectively form the three-membered thiirane ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of bicyclic episulfide Incomplete conversion of the starting bicyclic epoxide.- Add a catalyst such as ceric ammonium nitrate (CAN) to the reaction with thiourea. - Try a solvent- and catalyst-free approach with ammonium thiocyanate. - Consider using microwave irradiation to accelerate the reaction.[3]
Desulfurization of the product to the corresponding alkene.[2]- If possible, modify the substituents on the bicyclic frame to be more electron-withdrawing to stabilize the episulfide.[2] - Minimize reaction time and use the mildest possible reaction and purification conditions.
Formation of unexpected side products Formation of polysulfides (e.g., dithiiranes).- Avoid using elemental sulfur for direct thiation of the alkene. - Use a stoichiometric amount of a defined thiating agent like thiourea or potassium thiocyanate.
Isomerization of the bicyclic framework.- Analyze the reaction conditions (e.g., temperature, pH) as they might be promoting isomerization. Consider milder conditions.
Disulfide-mediated side reactions.- Ensure all reagents and solvents are free from thiol and disulfide impurities. - If thiols are used as initiators for polymerization, consider in situ generation from protected precursors to minimize disulfide formation.[4]
Difficulty in purifying the bicyclic episulfide Product instability on silica gel or during distillation.- Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase (e.g., alumina). - Keep the product cold during and after purification.

Experimental Protocols

General Protocol for the Synthesis of Bicyclic Episulfides from Bicyclic Epoxides using Thiourea

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the Bicyclic Epoxide: Dissolve the bicyclic epoxide in a suitable solvent, such as ethanol or methanol.

  • Add Thiourea: Add a stoichiometric equivalent or a slight excess (e.g., 1.1 equivalents) of thiourea to the solution.

  • Catalyst (Optional): If the reaction is slow, a catalytic amount of ceric ammonium nitrate (CAN) (e.g., 0.1 equivalents) can be added.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by crystallization.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reaction pathways, including the formation of side products, the following diagrams have been generated.

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Potential Side Reactions Bicyclic Alkene Bicyclic Alkene Bicyclic Epoxide Bicyclic Epoxide Bicyclic Alkene->Bicyclic Epoxide Oxidation Polysulfides Polysulfides Bicyclic Alkene->Polysulfides Direct Thiation (e.g., Elemental Sulfur) Bicyclic Episulfide Bicyclic Episulfide Bicyclic Epoxide->Bicyclic Episulfide Thiation (Thiourea/KSCN) Alkene (Desulfurization) Alkene (Desulfurization) Bicyclic Episulfide->Alkene (Desulfurization) Decomposition

Caption: Main synthesis route for bicyclic episulfides and potential side reactions.

Troubleshooting_Logic Start Low Yield of Bicyclic Episulfide Check_Alkene Alkene Detected as Major Byproduct? Start->Check_Alkene Check_Epoxide Unreacted Epoxide Present? Check_Alkene->Check_Epoxide No Desulfurization Likely Desulfurization Check_Alkene->Desulfurization Yes Incomplete_Rxn Incomplete Reaction Check_Epoxide->Incomplete_Rxn Yes Other Other Side Reactions Check_Epoxide->Other No Solution_Desulf Solution: Milder Conditions, Electron-withdrawing groups Desulfurization->Solution_Desulf Solution_Incomplete Solution: Add Catalyst (CAN), Use Microwave, or Solvent-free conditions Incomplete_Rxn->Solution_Incomplete

References

Technical Support Center: 9-Thiabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 9-thiabicyclo[6.1.0]non-4-ene. Due to the reactive nature of this strained episulfide, proper handling and storage are critical for experimental success and safety.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or Poor Experimental Results

Potential Cause Troubleshooting Step Expected Outcome
Degradation of the compound Verify the purity of your this compound sample using techniques like NMR or GC-MS before use.A pure sample should exhibit the expected spectral characteristics. The presence of unexpected peaks may indicate degradation products.
If degradation is suspected, purify the compound by an appropriate method (e.g., chromatography) if possible, or use a fresh, unopened sample.Using a pure, non-degraded sample should lead to more consistent and reproducible experimental results.
Reaction with solvent or other reagents Ensure that all solvents and reagents are anhydrous and deoxygenated, as episulfides can be sensitive to moisture and air.The use of dry, inert conditions will minimize side reactions and improve the yield of the desired product.
Review the literature for known incompatibilities of episulfides with the reagents in your experimental setup.Avoiding incompatible reagents will prevent the consumption of your starting material in undesired reaction pathways.

Issue 2: Sample Color Change or Polymerization

Potential Cause Troubleshooting Step Expected Outcome
Exposure to air or light Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.[1]Proper storage will prevent oxidation and light-induced degradation, preserving the integrity of the compound.
Contamination with acidic or basic impurities Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues.Preventing contact with acidic or basic contaminants will reduce the likelihood of catalytic decomposition or polymerization.
Elevated temperature Store the compound at the recommended low temperature and avoid repeated freeze-thaw cycles.Maintaining a consistent, low-temperature environment will slow down potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is a strained bicyclic episulfide and is expected to be sensitive to heat, light, air, and moisture.[1][2] Therefore, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at low temperatures (refrigerated or frozen).[1] For long-term storage, sealing the compound in an ampoule under an inert atmosphere is a robust method.[3]

Q2: What solvents are compatible with this compound?

A2: While specific compatibility data is limited, it is advisable to use anhydrous and aprotic solvents that have been deoxygenated. Protic solvents (e.g., water, alcohols) and those containing acidic or basic impurities should be avoided as they can promote the ring-opening of the episulfide.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of the compound can be monitored by periodically analyzing a small aliquot using techniques such as ¹H NMR, ¹³C NMR, or GC-MS. The appearance of new signals or a decrease in the intensity of the characteristic peaks of the parent compound would indicate degradation.

Q4: What are the primary degradation pathways for this compound?

A4: As a strained episulfide, this compound is susceptible to nucleophilic attack, which leads to the opening of the three-membered ring. It can also undergo polymerization, especially in the presence of acidic or basic catalysts. Thermal decomposition is also a potential degradation pathway.

Q5: What safety precautions should be taken when handling this compound?

A5: Due to its reactivity, this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. For air-sensitive compounds, handling in an inert atmosphere glovebox is recommended.[1][3]

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on the stability of this compound. The following table provides a general overview of the expected stability based on the known properties of episulfides. Researchers are advised to perform their own stability studies for their specific experimental conditions.

Condition Expected Stability Potential Degradation Products
Temperature Likely unstable at elevated temperatures. Storage at low temperatures is recommended.Oligomers, polymers, and products of skeletal rearrangement.
pH Unstable in both acidic and basic conditions, which can catalyze ring-opening.Ring-opened products resulting from nucleophilic attack by the solvent or other species.
Light Potentially sensitive to UV light. Storage in amber vials is recommended.Unknown, but light can induce radical reactions or other transformations.
Air (Oxygen) May be susceptible to oxidation at the sulfur atom. Storage under an inert atmosphere is advised.Sulfoxides, sulfones, or other oxidation products.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Preparation: Before handling the compound, ensure that all glassware is clean, dry, and, if necessary, oven-dried to remove any traces of moisture.

  • Inert Atmosphere: If the experiment is sensitive to air or moisture, perform all manipulations under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques or in a glovebox.

  • Solvent Preparation: Use anhydrous solvents that have been deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

  • Weighing and Transfer: If working under an inert atmosphere, weigh the compound in a sealed container and transfer it via cannula or in a glovebox. For less sensitive applications, work quickly to minimize exposure to the atmosphere.

  • Reaction Setup: Add the compound to the reaction vessel under a positive pressure of inert gas.

  • Post-Reaction: Quench the reaction appropriately and work up the product as required by the specific procedure.

Protocol 2: Monitoring Stability by ¹H NMR

  • Sample Preparation: In a controlled environment (e.g., a glovebox), prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared sample. This will serve as the t=0 reference.

  • Storage: Store the NMR tube under the desired conditions (e.g., room temperature, refrigerated, in the dark, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., every 24 hours, weekly), acquire a new ¹H NMR spectrum of the sample.

  • Data Analysis: Compare the spectra over time. Look for the appearance of new peaks, changes in the integration of existing peaks, or a decrease in the overall signal intensity of the parent compound.

Visualizations

Stability_Factors cluster_factors Influencing Factors Compound This compound (Strained Episulfide) Degradation Degradation Compound->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Air Air (Oxygen) Air->Degradation Moisture Moisture Moisture->Degradation pH pH (Acid/Base) pH->Degradation

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPurity Check Compound Purity (NMR, GC-MS) Start->CheckPurity Pure Compound is Pure CheckPurity->Pure Yes Impure Compound is Impure CheckPurity->Impure No CheckConditions Review Experimental Conditions (Solvents, Reagents) Pure->CheckConditions Purify Purify or Use Fresh Sample Impure->Purify Purify->CheckPurity InertConditions Ensure Anhydrous and Deoxygenated Conditions CheckConditions->InertConditions Moisture/Air Suspected Incompatible Check for Incompatible Reagents CheckConditions->Incompatible Side Reactions Observed End Improved Results InertConditions->End Incompatible->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

troubleshooting low yield in episulfidation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in episulfidation reactions.

Frequently Asked Questions (FAQs)

Q1: My episulfidation reaction has a very low yield. What are the most common general causes?

A1: Low yields in organic reactions can often be traced back to a few common errors. Before investigating reaction-specific issues, ensure the following are addressed:

  • Reagent and Solvent Quality: Verify the purity of your starting materials (epoxide or olefin) and sulfur source. Impurities can lead to side reactions. Ensure solvents are anhydrous and appropriately degassed if your reaction is sensitive to moisture or oxygen.

  • Reaction Setup: Use flame-dried or oven-dried glassware to eliminate any trace moisture. Ensure all transfers of reagents are quantitative.[1]

  • Temperature Control: Maintain the correct reaction temperature. Adding reagents too quickly can cause temperature fluctuations, leading to side reactions.[2]

  • Reaction Monitoring: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the starting material is consumed to prevent product decomposition.[1]

  • Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure complete extraction and minimize transfers. Be aware that some thiiranes can be sensitive to acidic conditions or silica gel during chromatography.[1][3]

Q2: I am converting an epoxide to a thiirane. Which sulfur source should I use?

A2: The choice of sulfur source is critical and depends on your substrate and desired reaction conditions. The most common reagents are thiourea and potassium thiocyanate.

  • Thiourea: Often used under neutral or mildly acidic conditions. It can be effective but sometimes requires catalysts or elevated temperatures, which may lead to side reactions.[1]

  • Potassium Thiocyanate (KSCN): A common and effective reagent, often used in polar solvents like water or ethanol. Phase transfer catalysts can be employed to improve efficiency in biphasic systems.[4]

  • Lawesson's Reagent: A powerful thionating agent, typically used for converting carbonyls to thiocarbonyls, but can also be used for episulfidation under specific conditions.[5][6] It is particularly useful for certain substrates but can lead to challenging purifications due to byproducts.[2]

Q3: My thiirane product seems to be decomposing. What are the likely causes?

A3: Thiiranes (episulfides) can be unstable under certain conditions. Common causes of decomposition include:

  • Polymerization: Especially at elevated temperatures, thiiranes can polymerize.[7] This is often observed during distillation or prolonged heating.

  • Desulfurization: The thiirane ring can lose a sulfur atom to form the corresponding alkene, particularly in the presence of certain metals or phosphines.

  • Ring-Opening: The strained three-membered ring is susceptible to nucleophilic attack, similar to epoxides. This can occur during workup if acidic or basic conditions are too harsh.[8]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Low or No Conversion of Starting Epoxide
Potential Cause Recommended Solution
Low Reactivity of Sulfur Source Increase the reaction temperature or consider microwave irradiation to enhance the reaction rate.[1][3][9] Alternatively, use a more reactive sulfur source or add a catalyst (e.g., ceric ammonium nitrate with thiourea).[1]
Poor Solubility of Reagents Select a solvent that dissolves both the epoxide and the sulfur source effectively. For reagents like KSCN, polar solvents such as water or ethanol are often suitable.[4] If using a biphasic system, a phase transfer catalyst can be beneficial.[4]
Incorrect Stoichiometry Ensure the correct molar ratio of sulfur source to epoxide is used. A slight excess of the sulfur source is often employed.
Catalyst Inactivity If using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air or moisture.
Issue 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Polymerization of the Product Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged reaction times after the starting material is consumed.[7]
Isomerization of Starting Material In some cases, the starting material itself can isomerize under the reaction conditions, leading to a mixture of products.[4] Analyze the reaction mixture at an early stage to check for this possibility.
Formation of Other Sulfur Heterocycles Depending on the substrate and sulfur source, side reactions can lead to the formation of larger sulfur-containing rings like trithiolanes.[7] Modifying the solvent or temperature may help to suppress these side reactions.
Ring-Opening During Workup If your workup involves acidic or basic washes, your thiirane product may be undergoing ring-opening. Use neutral water for washes and consider buffering your solutions if necessary.[3]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution with Byproducts on Silica Gel If using Lawesson's reagent, its phosphorus-containing byproducts can be difficult to separate from the desired thiirane.[2] Consider using a different stationary phase for column chromatography, such as alumina.[2]
Product Decomposition on Silica Gel Some thiiranes are sensitive to the acidic nature of silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
Product Volatility Low molecular weight thiiranes can be volatile. Be cautious during solvent removal under reduced pressure (rotoevaporation). Use a cold trap and avoid excessive heating.[1]
Product is Water-Soluble If your product has polar functional groups, it may have some solubility in the aqueous layer during extraction. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.[3]

Data on Reaction Conditions

The following tables provide examples of how reaction conditions can influence the yield of episulfidation reactions.

Table 1: Effect of Solvent on the Conversion of Phenyl Glycidyl Ether to its Thiirane using KSCN and a Phase Transfer Catalyst.

SolventReaction Time (hours)Yield (%)
Water2.587
Dichloromethane545
Acetonitrile460
Toluene630
Data synthesized from a study on phase transfer catalyzed episulfidation.[4]

Table 2: Comparison of Yields for the Episulfidation of Various Epoxides with Thiourea.

EpoxideMethodReaction TimeYield (%)
Styrene OxideMicrowave2 min95
Styrene OxideConventional Heating1.5 hours92
Cyclohexene OxideMicrowave3 min94
Cyclohexene OxideConventional Heating2.5 hours90
Phenyl Glycidyl EtherMicrowave1.5 min92
Phenyl Glycidyl EtherConventional Heating0.75 hours89
Data from a study using ceric ammonium nitrate as a catalyst.[1][10]

Key Experimental Protocols

Protocol 1: General Procedure for Episulfidation of an Epoxide using Thiourea
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the epoxide (1 mmol) in a suitable solvent (e.g., ethanol or acetonitrile, 10 mL).

  • Reagent Addition: Add thiourea (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., ceric ammonium nitrate, 0.1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux or irradiate in a microwave reactor. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Episulfidation of an Epoxide using Potassium Thiocyanate (KSCN)
  • Setup: To a round-bottom flask with a magnetic stirrer, add the epoxide (1 mmol), potassium thiocyanate (1.2 mmol), and a phase transfer catalyst (e.g., 1,4-bis(triphenylphosphonium)-2-butene dichloride, 0.05 mmol).

  • Solvent Addition: Add water (10 mL) as the solvent.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting epoxide is consumed.

  • Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude thiirane by column chromatography.[4]

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Yield in Episulfidation start Low Yield Observed check_basics Check Reaction Basics start->check_basics reaction_conditions Suboptimal Conditions? start->reaction_conditions side_reactions Side Reactions Occurring? start->side_reactions workup_issues Issues During Workup/Purification? start->workup_issues reagent_purity Impure Reagents/Solvents? check_basics->reagent_purity reaction_setup Improper Setup (e.g., moisture)? reagent_purity->reaction_setup No sol_purify_reagents Purify Reagents & Dry Solvents reagent_purity->sol_purify_reagents Yes reaction_setup->reaction_conditions No sol_dry_glassware Use Dry Glassware & Inert Atmosphere reaction_setup->sol_dry_glassware Yes temp_time Incorrect Temp./Time? reaction_conditions->temp_time solvent Poor Solvent Choice? temp_time->solvent No sol_optimize_temp Optimize Temperature & Monitor Reaction temp_time->sol_optimize_temp Yes solvent->side_reactions No sol_change_solvent Screen Different Solvents solvent->sol_change_solvent Yes polymerization Polymerization? side_reactions->polymerization decomposition Product Decomposition? polymerization->decomposition No sol_lower_temp Lower Reaction Temperature polymerization->sol_lower_temp Yes decomposition->workup_issues No sol_mild_workup Use Milder Workup Conditions decomposition->sol_mild_workup Yes product_loss Physical Product Loss? workup_issues->product_loss purification_problem Purification Difficulty? product_loss->purification_problem No sol_careful_transfer Ensure Quantitative Transfers product_loss->sol_careful_transfer Yes sol_alt_purification Try Alternative Purification (e.g., Alumina) purification_problem->sol_alt_purification Yes

Caption: A flowchart for troubleshooting low yields in episulfidation reactions.

Reaction_Pathway General Episulfidation Pathway from Epoxides Epoxide Epoxide Intermediate Intermediate (Hydroxy Thiolate or similar) Epoxide->Intermediate Nucleophilic Attack Sulfur_Source Sulfur Source (e.g., Thiourea, KSCN) Sulfur_Source->Intermediate Thiirane Thiirane (Product) Intermediate->Thiirane Intramolecular Ring Closure (SN2) Byproduct Byproduct (e.g., Urea, KOCN) Intermediate->Byproduct

Caption: A simplified reaction pathway for the conversion of epoxides to thiiranes.

References

Technical Support Center: 9-Thiabicyclo[6.1.0]non-4-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding byproduct formation in reactions involving 9-thiabicyclo[6.1.0]non-4-ene. The information is targeted towards researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Formation of Ring-Opened Byproducts Under Thermal Conditions

Symptoms:

  • You observe the formation of unexpected diene products.

  • NMR spectra show the disappearance of the characteristic episulfide protons and the appearance of new olefinic proton signals.

  • Mass spectrometry indicates the presence of isomers of the starting material or products with the addition of elements from the solvent or reagents.

Possible Cause: Under thermal stress, this compound can undergo skeletal rearrangement. Analogous to the thermal rearrangement of 9,9-dihalobicyclo[6.1.0]non-4-enes which isomerize to dihalogenated cyclonona-1,5-dienes, the parent episulfide may rearrange to a cyclononadiene thiol or related derivatives.[1]

Suggested Solutions:

  • Lower Reaction Temperature: If the desired reaction does not require high temperatures, perform it at a lower temperature to minimize thermal rearrangement.

  • Use of Milder Reagents: Opt for reagents that allow for shorter reaction times and lower temperatures.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of potential thiol byproducts.

Issue 2: Unwanted Skeletal Rearrangements and Isomerization

Symptoms:

  • Complex product mixtures are observed, often with rearranged bicyclic or monocyclic structures.

  • The product distribution is sensitive to the solvent and reaction conditions.

  • Spectroscopic analysis (NMR, MS) suggests the formation of isomers with different ring systems.

Possible Cause: Similar to other bicyclic thia-compounds, this compound can be prone to skeletal rearrangements, especially under photochemical or harsh thermal conditions.[2] The strained three-membered episulfide ring and the presence of the double bond in the eight-membered ring create a system susceptible to various rearrangements.

Suggested Solutions:

  • Photochemical Reactions: If using photochemical conditions, carefully select the wavelength and irradiation time to favor the desired transformation. Consider the use of photosensitizers or quenching agents to control the reaction pathway.

  • Catalyst Selection: For catalyzed reactions, screen a variety of catalysts to find one that promotes the desired reaction with high selectivity and minimal byproduct formation.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and the propensity for rearrangement. Experiment with a range of solvents to optimize the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions of this compound?

A1: Based on the reactivity of analogous compounds, common byproducts can be categorized as follows:

  • Ring-Opened Products: Thermal or acid-catalyzed reactions can lead to the formation of cyclononadiene-based thiols or their derivatives.[1]

  • Skeletal Rearrangement Products: Photochemical or thermal stress may induce rearrangements to other bicyclic systems, such as derivatives of 9-thiabicyclo[3.3.1]nonane or 9-thiabicyclo[4.2.1]nonane.[2][3]

  • Desulfurization Products: In the presence of certain reagents or under harsh conditions, extrusion of the sulfur atom can occur, leading to the formation of cyclooctadiene derivatives.

Q2: How can I minimize the formation of byproducts during nucleophilic ring-opening of the episulfide?

A2: To minimize byproducts during nucleophilic attack on the episulfide ring:

  • Use soft nucleophiles: Soft nucleophiles tend to attack the carbon atoms of the episulfide, leading to clean ring-opening.

  • Control the stoichiometry: Use a precise stoichiometry of the nucleophile to avoid side reactions.

  • Optimize reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Consider the solvent: The choice of solvent can influence the regioselectivity and stereoselectivity of the ring-opening reaction.

Q3: Are there any specific conditions that are known to promote byproduct formation?

A3: Yes, certain conditions are more likely to lead to byproducts:

  • High temperatures: Can induce thermal rearrangements and desulfurization.[1]

  • Strong acids: Can catalyze ring-opening and subsequent rearrangements.

  • UV irradiation: Can lead to complex photochemical rearrangements.[2]

  • Strong bases: While used in the synthesis of the parent compound, strong bases in subsequent reactions could potentially lead to elimination or rearrangement pathways.[3]

Data Presentation

Due to the limited direct quantitative data for byproduct formation in reactions of this compound in the surveyed literature, a general table outlining potential byproducts based on reaction type is provided below. Researchers should perform their own quantitative analysis for their specific reaction conditions.

Reaction TypePotential ByproductsProbable Mechanism
Thermal Cyclononadiene thiols/derivativesPericyclic rearrangement
Photochemical Rearranged bicyclic isomersPhotochemically induced skeletal rearrangement
Acid-Catalyzed Ring-opened alcohols/ethers/estersAcid-catalyzed nucleophilic attack/rearrangement
With Electrophiles Ring-opened products, rearranged productsFormation of episulfonium ion intermediate

Experimental Protocols

General Protocol for Monitoring Byproduct Formation:

  • Reaction Setup: Set up the reaction of this compound under the desired conditions (e.g., specific solvent, temperature, reagent).

  • Time-Point Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation (e.g., by cooling and adding a suitable quenching agent).

  • Analysis: Analyze the crude aliquot by a suitable method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of products and byproducts.

  • Work-up and Isolation: Upon completion of the reaction, perform an appropriate work-up procedure. Isolate the main product and any significant byproducts using techniques like column chromatography.

  • Characterization: Characterize the structure of the isolated byproducts using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry).

Mandatory Visualization

Below are diagrams illustrating potential reaction pathways and logical relationships in the context of this compound reactions.

Byproduct_Formation_Pathways A This compound B Desired Product A->B Desired Reaction C Ring-Opened Byproducts (e.g., Cyclononadiene thiols) A->C Thermal/Acidic Conditions D Skeletal Rearrangement Byproducts A->D Thermal/Photochemical Stress E Desulfurization Byproducts (e.g., Cyclooctadienes) A->E Harsh Conditions

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Logic cluster_0 Troubleshooting Flowchart Start Unexpected Byproducts Observed Q1 Are ring-opened products present? Start->Q1 A1 Reduce reaction temperature. Use milder reagents. Q1->A1 Yes Q2 Are skeletal rearrangement products observed? Q1->Q2 No A1->Q2 A2 Optimize photochemical conditions. Screen catalysts and solvents. Q2->A2 Yes Q3 Is desulfurization occurring? Q2->Q3 No A2->Q3 A3 Use less harsh reagents. Lower reaction temperature. Q3->A3 Yes End Byproduct formation minimized Q3->End No A3->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Improving Diastereoselectivity in Bicyclic Additions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working to optimize diastereoselectivity in the synthesis of bicyclic systems.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at achieving high diastereoselectivity in bicyclic addition reactions.

Question: Why is my diastereoselectivity consistently low or non-existent?

Answer: Low diastereoselectivity can stem from several factors related to your reaction setup and conditions. Here are the primary aspects to investigate:

  • Reaction Temperature: The energy difference between the transition states leading to different diastereomers can be small. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, thus increasing selectivity.[1] Conversely, some reactions benefit from elevated temperatures to overcome activation energy barriers.[1] A temperature screening is highly recommended.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[1] Non-coordinating solvents may favor steric interactions, while coordinating solvents can promote chelation control. Experiment with a range of solvents (e.g., toluene, DCM, THF, acetonitrile) to find the optimal medium.

  • Reagent and Catalyst Purity: Impurities in starting materials, solvents, or catalysts can interfere with the reaction, leading to poor selectivity. Ensure all reagents are pure and solvents are appropriately dried. Variations in the quality of reagents like LDA have been noted to cause issues with reproducibility.[2]

  • Steric and Electronic Effects: The inherent steric and electronic properties of your substrates may not provide a sufficient facial bias for the incoming reagent.[3][4] Consider modifying the substrate by introducing bulkier protecting groups to enhance steric hindrance or altering electronic properties to favor a specific approach trajectory.[5]

Question: How can I reverse the observed diastereoselectivity?

Answer: Reversing diastereoselectivity involves altering the dominant controlling element of the reaction, typically by switching from steric control to chelation control or vice-versa.

  • Switching to Chelation Control: If your reaction is governed by steric hindrance (e.g., following the Felkin-Anh model), introducing a chelating functional group near the reactive center and using a suitable Lewis acid can reverse selectivity.[6] The Lewis acid coordinates to both the carbonyl (or equivalent) and the chelating group, creating a rigid cyclic transition state that forces the nucleophile to attack from the opposite face.[7]

    • Common Chelating Groups: Hydroxy, alkoxy, and amino groups.

    • Effective Lewis Acids: TiCl₄, MgBr₂, ZnCl₂, Me₂AlCl.[6]

  • Enhancing Steric Hindrance: If the reaction is under chelation control, you can switch to steric control by using a bulky, non-coordinating protecting group (e.g., silyl ethers like TBS or TIPS) on the chelating moiety.[6] This prevents coordination with the Lewis acid and allows steric bulk to dictate the direction of attack.

  • Changing the Catalyst: In catalyst-controlled reactions, switching from one chiral catalyst to its enantiomer can often invert the stereochemical outcome.[8] Additionally, different classes of catalysts (e.g., moving from a Lewis acid to an organocatalyst) can favor the formation of different diastereomers.[8][9]

Question: My Diels-Alder reaction is giving the wrong (e.g., exo) isomer. How can I favor the desired (endo) product?

Answer: The Diels-Alder reaction typically favors the endo product due to secondary orbital interactions, but this preference can be overridden.

  • Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo product by coordinating to the dienophile, lowering its LUMO energy and increasing the favorable secondary orbital interactions.[10]

  • Reaction Conditions: The "endo rule" is a kinetic phenomenon. If the reaction is run under thermodynamic control (higher temperatures, long reaction times), the more stable exo product may be favored.[1] To favor the endo product, use milder conditions and lower temperatures.

  • Diene Conformation: The diene must adopt an s-cis conformation to react.[5][11] For cyclic dienes, this conformation is locked, making them highly reactive.[11] For acyclic dienes, bulky substituents that destabilize the s-trans conformation can increase the rate of reaction and potentially influence selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between steric control and chelation control?

A1: Steric control and chelation control are two opposing models that predict the stereochemical outcome of nucleophilic additions to carbonyls and other prochiral centers with an adjacent stereocenter.

  • Steric Control (Felkin-Anh Model): This model applies when non-chelating groups are present. The largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks along the Bürgi-Dunitz trajectory, favoring one facial approach over the other.[7]

  • Chelation Control (Cram Chelate Model): This model is dominant when a Lewis basic group (like -OR or -NR₂) is present at the adjacent position and a suitable Lewis acid is used. The Lewis acid coordinates with both the carbonyl oxygen and the Lewis basic group, forming a rigid five- or six-membered ring. This locks the conformation of the substrate, and the nucleophile preferentially attacks from the less hindered face of this chelate complex.[6][7]

Q2: What role do Lewis acids play in improving diastereoselectivity?

A2: Lewis acids are crucial for several reasons:

  • Enabling Chelation Control: As described above, they are essential for forming the rigid cyclic intermediates that lead to high selectivity in chelation-controlled reactions.[6]

  • Activating the Substrate: By coordinating to an electrophile (like a dienophile in a Diels-Alder reaction or a carbonyl group), a Lewis acid lowers its LUMO energy, making it more reactive and often enhancing selectivity.[10]

  • Controlling Divergent Pathways: In some systems, the choice of Lewis acid catalyst can direct the reaction toward entirely different products or stereochemical outcomes from the same starting materials.[9][12][13] For example, a zinc catalyst might favor a (3+2) cycloaddition, while a scandium catalyst promotes a (4+3) cycloaddition.[9]

Q3: How do I choose the right catalyst for my reaction?

A3: Catalyst selection is highly dependent on the specific transformation.

  • Lewis Acids: Excellent for reactions involving carbonyls or Diels-Alder cycloadditions where you want to enforce chelation control or activate a substrate.[12][14] Common choices include TiCl₄, SnCl₄, Bi(OTf)₃, and Sc(OTf)₃.[12][13]

  • Organocatalysts: Chiral amines (like proline and its derivatives) or phosphoric acids are often used for asymmetric Michael additions, aldol reactions, and annulations to form bicyclic systems.[8] They offer mild reaction conditions and can provide high levels of stereocontrol.

  • Transition Metal Catalysts: Complexes of rhodium, cobalt, or palladium are used in a variety of reactions, including radical cyclizations and cycloadditions, where they can control both enantioselectivity and diastereoselectivity through chiral ligands.[15][16][17]

Q4: Can computational chemistry help predict or explain diastereoselectivity?

A4: Yes, absolutely. Density Functional Theory (DFT) calculations are a powerful tool for understanding the origins of selectivity.[10] By calculating the energies of the different transition states leading to the possible diastereomers, researchers can predict which product should be favored.[18] These calculations can also elucidate the key interactions (steric, electronic, or orbital) that govern the outcome, providing valuable insights for reaction optimization.[10][19]

Data Presentation: Catalyst and Solvent Effects

The following tables summarize quantitative data from various studies, illustrating how changing reaction parameters can impact diastereoselectivity.

Table 1: Organocatalyst Effect on Diastereomeric Excess (de) in Bicyclic Ketone Synthesis [8]

CatalystCo-catalystSolventTemperature (°C)Time (h)Conversion (%)Diastereomeric Excess (de) (%)
L-Proline (0.2 eq)-DMSO50215284
Proline Derivative C-13-DMSO50217680
ent-C-13-DMSO50216160

Table 2: Catalyst and Substrate Effects in Asymmetric Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions [20]

EntryPyrone SubstrateAminocatalystDiastereomeric Ratio (dr)Yield (%)
1Methyl CoumalateDiphenylprolinol TMS ether85:1575
2tert-Butyl CoumalateDiphenylprolinol TMS ether60:4071
33-Ester PyroneDiphenylprolinol TMS ether65:3568

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general methodology for performing a Diels-Alder reaction to form a bicyclic adduct, based on common principles.[1][10]

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile (1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene, ~0.1 M concentration).

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄, AlCl₃, 0.1 - 1.1 eq) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complexation.

  • Diene Addition: Add the diene (1.0 - 1.2 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or a Rochelle's salt solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to improving diastereoselectivity.

Troubleshooting_Workflow start Low Diastereoselectivity Observed reagent_check Verify Purity of Reagents & Solvents start->reagent_check temp_screen Screen Reaction Temperature (e.g., -78°C, 0°C, RT) reagent_check->temp_screen If purity is confirmed analysis Analyze d.r. (NMR, HPLC) reagent_check->analysis solvent_screen Screen Solvents (Polar vs. Nonpolar) temp_screen->solvent_screen If selectivity is still low temp_screen->analysis catalyst_screen Screen Catalysts solvent_screen->catalyst_screen If selectivity is still low solvent_screen->analysis substrate_mod Modify Substrate (e.g., Protecting Group) catalyst_screen->substrate_mod If catalysts are ineffective catalyst_screen->analysis substrate_mod->analysis end Optimized Protocol analysis->end

Caption: A troubleshooting flowchart for systematically optimizing diastereoselectivity.

Control_Pathways cluster_0 Steric Control (Felkin-Anh) cluster_1 Chelation Control (Cram) start_steric Substrate with Bulky, Non-Coordinating Group (e.g., -SiR3) ts_steric Transition State: Largest group is anti to nucleophile approach start_steric->ts_steric Nu- attack prod_steric Anti-Product Favored ts_steric->prod_steric start_chelate Substrate with Chelating Group (e.g., -OR) + Lewis Acid (LA) ts_chelate Rigid Chelate Complex Forms; Attack from less hindered face start_chelate->ts_chelate Nu- attack prod_chelate Syn-Product Favored ts_chelate->prod_chelate

Caption: Comparison of steric versus chelation control pathways in nucleophilic additions.

Experimental_Workflow start Define Bicyclic Target lit_review Literature Review for Analogous Systems start->lit_review initial_rxn Run Initial Reaction (Baseline Conditions) lit_review->initial_rxn analyze_dr Analyze Diastereomeric Ratio (d.r.) initial_rxn->analyze_dr is_dr_ok Is d.r. > 95:5? analyze_dr->is_dr_ok optimize Systematic Optimization (Temp, Solvent, Catalyst) is_dr_ok->optimize No final_protocol Finalized Protocol is_dr_ok->final_protocol Yes optimize->analyze_dr Re-evaluate

Caption: A general workflow for developing a highly diastereoselective bicyclic addition.

References

Technical Support Center: 9-Thiabicyclo[6.1.0]non-4-ene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 9-thiabicyclo[6.1.0]non-4-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and scale-up of this important thiirane intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves a two-step process. First, 1,5-cyclooctadiene is epoxidized to form 9-oxabicyclo[6.1.0]non-4-ene (cyclooctadiene monoepoxide). This epoxide is then treated with a sulfur transfer reagent, such as potassium thiocyanate or thiourea, to yield the desired this compound.[1][2] An alternative, though less common, method is the direct rhodium-catalyzed sulfur addition to cyclooctene.[3]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges:

  • Exothermic Reactions: Both the initial epoxidation and the subsequent thiiranization can be exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of side products.

  • Reagent Handling and Stoichiometry: Precise control of reagent addition and stoichiometry is critical. Excess reagents can lead to impurities that are difficult to remove.

  • Product Isolation and Purification: The product is a relatively low-boiling oil, which can make solvent removal and purification by distillation challenging on a large scale. Column chromatography, often used in lab-scale synthesis, can be impractical for large quantities.[4]

  • Side Product Formation: The strained thiirane ring is susceptible to ring-opening, and the epoxide precursor can also undergo undesired reactions.[5]

  • Stereochemical Control: Depending on the starting materials and reaction conditions, a mixture of cis and trans isomers may be formed, complicating purification and potentially impacting the properties of downstream products.

Q3: How can I minimize the formation of side products during the epoxidation of 1,5-cyclooctadiene?

A3: To minimize side products during epoxidation, consider the following:

  • Temperature Control: Maintain a low and consistent reaction temperature to reduce the rate of side reactions, such as epoxide ring-opening.

  • Choice of Oxidizing Agent: Peroxy acids like m-CPBA are effective but can lead to acidic byproducts that promote ring-opening. Using a buffered system or alternative epoxidation reagents can mitigate this.

  • pH Control: Maintaining a neutral or slightly basic pH can help prevent acid-catalyzed hydrolysis of the epoxide.

  • Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid over-oxidation or product degradation.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are necessary:

  • Thiourea Handling: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a respirator, in a well-ventilated fume hood.

  • Solvent Hazards: Many of the solvents used, such as dichloromethane, are volatile and have associated health risks. Ensure proper ventilation and use appropriate PPE.

  • Exothermic Potential: Be prepared for exothermic reactions, especially during scale-up. Use an ice bath for cooling and add reagents slowly.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction of the epoxide precursor.- Increase reaction time or temperature moderately. - Ensure the thiourea or potassium thiocyanate is fully dissolved and of high purity.[1][2]
Degradation of the product during workup or purification.- Use milder workup conditions (e.g., avoid strong acids or bases). - Consider purification by vacuum distillation at a low temperature if chromatography is not feasible.[4]
Side reactions, such as polymerization or ring-opening.- Maintain strict temperature control during the reaction. - Degas solvents to remove oxygen, which can promote side reactions.
Presence of Unreacted Epoxide in the Final Product Insufficient amount of sulfurating agent or short reaction time.- Increase the stoichiometry of the thiourea or potassium thiocyanate. - Extend the reaction time and monitor by TLC or GC-MS.
Formation of Polymeric Material High reaction temperature or presence of impurities that initiate polymerization.- Lower the reaction temperature. - Ensure all glassware is clean and dry. - Use purified reagents and solvents.
Difficulty in Removing Urea Byproduct (from thiourea) Urea has some solubility in common organic solvents.- During the aqueous workup, perform multiple extractions with water to remove the urea. - A filtration step after initial solvent removal might be necessary if urea precipitates.
Inconsistent Stereochemistry (cis/trans ratio) Reaction conditions favoring a mixture of isomers.- The stereochemistry of the thiirane is often dictated by the stereochemistry of the starting epoxide.[2] Ensure the stereochemical purity of your 9-oxabicyclo[6.1.0]non-4-ene. - Different sulfur transfer reagents or solvent systems may influence the stereochemical outcome. A literature search for stereoselective methods is recommended.

Experimental Protocols

Key Experiment: Synthesis of this compound from 9-oxabicyclo[6.1.0]non-4-ene

This protocol is a generalized procedure based on common laboratory methods.[1][2]

Materials:

  • 9-oxabicyclo[6.1.0]non-4-ene (1 equivalent)

  • Thiourea (1.5 - 2 equivalents)

  • Methanol or Ethanol

  • Water

  • Dichloromethane or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-oxabicyclo[6.1.0]non-4-ene and thiourea in methanol or ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane or diethyl ether (3 x volume of water).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction Was the reaction complete? (Check by TLC/GC-MS) start->check_reaction check_workup Analyze aqueous and organic layers post-extraction check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purification Was there significant loss during purification? check_workup->check_purification No product_in_aqueous Product lost to aqueous phase check_workup->product_in_aqueous Yes degradation Product Degradation check_purification->degradation Yes end Yield Optimized check_purification->end No increase_time_temp Increase reaction time or temperature moderately incomplete_reaction->increase_time_temp check_reagents Verify reagent purity and stoichiometry incomplete_reaction->check_reagents increase_time_temp->end check_reagents->end optimize_extraction Optimize extraction solvent and number of extractions product_in_aqueous->optimize_extraction optimize_extraction->end milder_conditions Use milder workup/purification conditions (lower temp, avoid strong acid/base) degradation->milder_conditions milder_conditions->end

Caption: Troubleshooting flowchart for low product yield.

Reaction Pathway and Potential Side Reactions

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 1,5-Cyclooctadiene 1,5-Cyclooctadiene 9-Oxabicyclo[6.1.0]non-4-ene 9-Oxabicyclo[6.1.0]non-4-ene 1,5-Cyclooctadiene->9-Oxabicyclo[6.1.0]non-4-ene Epoxidation (e.g., m-CPBA) This compound This compound 9-Oxabicyclo[6.1.0]non-4-ene->this compound Thiiranization (e.g., Thiourea) Ring-Opened Products (Diols) Ring-Opened Products (Diols) 9-Oxabicyclo[6.1.0]non-4-ene->Ring-Opened Products (Diols) Hydrolysis (acid/base) Polymerization Polymerization This compound->Polymerization High Temp / Impurities Ring-Opened Products (Thiols) Ring-Opened Products (Thiols) This compound->Ring-Opened Products (Thiols) Nucleophilic Attack

Caption: Synthesis pathway and common side reactions.

References

Technical Support Center: Removal of Unreacted Starting Material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of product mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials from a product mixture?

A1: The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting materials.[1][2][3] Commonly employed techniques in organic and medicinal chemistry include:

  • Flash Column Chromatography: A versatile technique that separates compounds based on their polarity.[4][5]

  • Recrystallization: An effective method for purifying solid compounds by leveraging differences in solubility at different temperatures.[6][7][8][9]

  • Liquid-Liquid Extraction: Used to separate compounds based on their differential solubilities in two immiscible liquid phases.[10][11][12][13][14][15][16]

  • Distillation: Ideal for separating liquids with different boiling points.

  • Scavenger Resins: These are solid supports with functional groups that selectively react with and bind to specific types of impurities, which can then be filtered off.

Q2: How do I choose the best purification method for my specific reaction mixture?

A2: The selection of an appropriate purification strategy is crucial for achieving high purity and yield.[17] Consider the following factors:

  • Physical State: Is your product a solid or a liquid? Recrystallization is suitable for solids, while distillation is used for liquids.[1] Chromatography and extraction can be used for both.

  • Polarity Difference: A significant difference in polarity between your product and the starting material makes flash column chromatography an excellent choice.

  • Solubility: For recrystallization, you need to find a solvent where your product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains soluble at low temperatures.[7]

  • Acidity/Basicity: If your product or starting material is acidic or basic, you can use liquid-liquid extraction with an appropriate aqueous acid or base to selectively move one component into the aqueous layer.[14]

  • Thermal Stability: If your product is heat-sensitive, avoid high-temperature methods like distillation.

Q3: What is a reasonable expectation for product recovery after purification?

A3: Product recovery rates vary significantly depending on the chosen method and the specific properties of the compounds being separated. It is important to note that some product loss is often unavoidable during purification.[6][8][18] Recrystallization, for instance, will always have some loss due to the finite solubility of the desired compound in the cold solvent.[6][8] Flash chromatography can offer high recovery, with some examples showing over 70% recovery even for challenging separations.[5]

Troubleshooting Guides

Flash Column Chromatography

Q: My compounds are not separating on the column (co-elution). What should I do?

A:

  • Optimize the Solvent System: This is the most critical factor. Use Thin Layer Chromatography (TLC) to test different solvent systems (mobile phases). Aim for a retention factor (Rf) of 0.2-0.4 for your desired product to ensure good separation.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

  • Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: Load the sample in a small volume of a solvent in which it is highly soluble but which is a weak eluent for the column. Overloading the column can also lead to poor separation.

Q: I am not recovering my product from the column. Where did it go?

A:

  • Compound Instability: Your compound may be degrading on the silica gel, which is slightly acidic. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if a new spot appears. If it is unstable, you can use a different stationary phase like alumina or add a small amount of a base (e.g., triethylamine) to your eluent to neutralize the silica.

  • Product is Highly Retained: Your product may be too polar for the chosen solvent system and is stuck at the top of the column. Try eluting with a much more polar solvent.

  • Product is Very Non-Polar: Your product may have eluted very quickly with the solvent front. Check the very first fractions collected.

Recrystallization

Q: My compound is not crystallizing out of the solution upon cooling. What can I do?

A:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[7]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[19]

  • Supersaturation: You may have a supersaturated solution. Try cooling the solution in an ice bath to further decrease the solubility.

  • Too Much Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

Q: My compound "oils out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

  • Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.

  • Lower the Cooling Temperature: Ensure the solution cools to a temperature below the melting point of your compound before crystal formation begins.

  • Change the Solvent: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.

Liquid-Liquid Extraction

Q: An emulsion has formed between the two layers, and they are not separating. What should I do?

A: Emulsions are a common problem, often caused by vigorous shaking.

  • Be Patient: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: Filter the mixture through a plug of glass wool or Celite.

Q: I'm not sure which layer is the aqueous and which is the organic layer. How can I tell?

A:

  • Density: The denser solvent will be the bottom layer. Chlorinated solvents (e.g., dichloromethane, chloroform) are generally denser than water, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water.

  • The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they pass through the top layer and mix with the bottom layer, the bottom layer is the aqueous layer.

Data Presentation

The following table summarizes typical recovery and purity data for common purification techniques. Note that these values are illustrative and can vary significantly based on the specific compounds and experimental conditions.

Purification MethodTypical Recovery RateTypical Purity AchievedKey Considerations
Flash Column Chromatography 70-95%[5]>95%Highly dependent on solvent system optimization and proper column packing.
Recrystallization 50-90%[8]>99% (with multiple recrystallizations)[4]Yield is inherently limited by the solubility of the compound in the cold solvent.[6][7][8]
Liquid-Liquid Extraction >95% (for favorable partition coefficients)[13]Variable, often used as a preliminary purification step.Efficiency is highly dependent on the partition coefficient (LogP/LogD) of the compound and the pH of the aqueous phase for ionizable compounds.[14] Multiple extractions are more efficient than a single extraction with the same total volume of solvent.[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Protocol 3: Liquid-Liquid Extraction
  • Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Pour the reaction mixture and the extraction solvent into the separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.

  • Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure. Close the stopcock and gently shake or swirl the funnel for a few minutes, venting frequently.

  • Separation: Place the funnel back in the ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper and carefully drain the bottom layer through the stopcock. Pour the top layer out through the top opening of the funnel to avoid contamination.

  • Repeat (if necessary): Repeat the extraction process with fresh extraction solvent to maximize the recovery of the desired compound.

  • Drying: Dry the combined organic extracts with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to isolate the product.

Mandatory Visualizations

experimental_workflow start Crude Product Mixture analysis Analyze Mixture (e.g., TLC, NMR) start->analysis decision Choose Purification Method analysis->decision chromatography Flash Column Chromatography decision->chromatography Polarity Difference recrystallization Recrystallization decision->recrystallization Solid Product extraction Liquid-Liquid Extraction decision->extraction Solubility Difference analyze_fractions Analyze Fractions (TLC) chromatography->analyze_fractions dissolve Dissolve in Hot Solvent recrystallization->dissolve add_solvents Add Immiscible Solvents extraction->add_solvents pure_product Pure Product combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate evaporate->pure_product cool Cool to Crystallize dissolve->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Crystals filter_wash->dry dry->pure_product separate_layers Separate Layers add_solvents->separate_layers dry_organic Dry Organic Layer separate_layers->dry_organic evaporate2 Evaporate Solvent dry_organic->evaporate2 evaporate2->pure_product troubleshooting_chromatography start Poor Separation in Flash Chromatography check_rf Is the product Rf on TLC 0.2-0.4? start->check_rf optimize_solvent Optimize Solvent System (TLC) check_rf->optimize_solvent No check_loading Was the sample loaded correctly? check_rf->check_loading Yes optimize_solvent->start improve_loading Improve Loading Technique (minimal volume, weak solvent) check_loading->improve_loading No check_packing Is the column packed evenly? check_loading->check_packing Yes improve_loading->start repack_column Repack the Column check_packing->repack_column No success Successful Separation check_packing->success Yes repack_column->start

References

Technical Support Center: Decomposition of 9-Thiabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental study of 9-thiabicyclo[6.1.0]non-4-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of its decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary decomposition pathways for this compound?

Based on the chemistry of analogous episulfides (thiiranes), the primary decomposition pathways for this compound are expected to be thermal and photochemical sulfur extrusion. These reactions typically proceed via a cheletropic elimination mechanism, leading to the formation of a corresponding cyclononadiene and elemental sulfur. The strained three-membered episulfide ring is the most reactive site in the molecule, making it susceptible to cleavage under energetic conditions.[1][2]

Q2: What are the likely major products of the thermal decomposition of this compound?

The major product anticipated from the thermal decomposition is cis,cis-cyclonona-1,4-diene, resulting from the extrusion of a sulfur atom. Depending on the reaction conditions, isomerization of the diene product may occur. It is also possible that rearrangement of the bicyclic system could compete with sulfur extrusion, although this is generally less favored for simple episulfides.

Q3: How does photochemical decomposition differ from thermal decomposition for this compound?

Photochemical decomposition, typically initiated by UV irradiation, can also induce sulfur extrusion. The mechanism may involve the formation of a diradical intermediate upon cleavage of the carbon-sulfur bonds. This pathway may offer a lower-temperature alternative to thermal decomposition and can sometimes lead to different stereochemical outcomes or side products compared to the thermal route.

Q4: Are there any known catalysts for the desulfurization of this compound?

While specific catalysts for this compound are not widely reported, transition metal complexes, particularly those of rhodium(I), are known to catalyze the desulfurization of thiiranes.[2] These catalysts can facilitate the reaction under milder conditions, potentially improving selectivity and reducing the formation of degradation byproducts.

Troubleshooting Guides

Issue 1: Low or No Conversion During Thermal Decomposition
Possible Cause Troubleshooting Step
Insufficient Temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS) at each step. Be cautious of sudden decomposition at higher temperatures.
Short Reaction Time Extend the reaction time and monitor the consumption of the starting material. Some thermal extrusions can be slow.
Solvent Choice Ensure the solvent is stable at the reaction temperature and is sufficiently high-boiling. Consider switching to a higher-boiling inert solvent like toluene, xylene, or diglyme.
Impure Starting Material Purify the this compound starting material by column chromatography or distillation to remove any inhibitors or impurities.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
High Reaction Temperature Excessive heat can lead to non-selective degradation and rearrangement. Attempt the reaction at the lowest effective temperature.
Presence of Oxygen Oxygen can lead to oxidation of the sulfur atom and other side reactions. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Acidic or Basic Impurities Traces of acid or base can catalyze alternative reaction pathways. Use freshly distilled solvents and ensure all glassware is clean and dry.
Photochemical Side Reactions If conducting a thermal decomposition, protect the reaction from light to prevent competing photochemical pathways.
Issue 3: Difficulty in Isolating and Purifying the Diene Product
Possible Cause Troubleshooting Step
Product Volatility The resulting cyclononadiene may be volatile. Use a cooled condenser during the reaction and be cautious during solvent removal under reduced pressure.
Product Instability Dienes can be susceptible to polymerization or oxidation. Store the purified product under an inert atmosphere at low temperatures. Consider adding a radical inhibitor like BHT during workup and storage.
Co-elution with Sulfur Elemental sulfur is a byproduct and may co-elute with the desired product during chromatography. Consider alternative purification methods like distillation or recrystallization if applicable.

Experimental Protocols

General Protocol for Thermal Decomposition (Sulfur Extrusion)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve this compound in an appropriate high-boiling inert solvent (e.g., toluene, xylene). The concentration should typically be in the range of 0.1-0.5 M.

  • Reaction: Heat the solution to reflux. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of a new, less polar spot/peak corresponding to the diene product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent carefully under reduced pressure, being mindful of the potential volatility of the product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) or by distillation under reduced pressure.

Parameter Recommended Starting Conditions
Solvent Toluene or Xylene
Temperature Reflux (110-140°C)
Reaction Time 2-24 hours (monitor for completion)
Atmosphere Inert (Nitrogen or Argon)

Visualizing the Decomposition Pathway

The following diagram illustrates the general thermal decomposition pathway of this compound to the corresponding diene through sulfur extrusion.

DecompositionPathway Start This compound TransitionState Transition State (Cheletropic Extrusion) Start->TransitionState Heat (Δ) Product cis,cis-Cyclonona-1,4-diene TransitionState->Product Byproduct Sulfur (S) TransitionState->Byproduct

Caption: Thermal decomposition of this compound.

This diagram illustrates the logical flow for troubleshooting common issues encountered during the decomposition experiments.

TroubleshootingWorkflow decision decision start Experiment Start check_conversion Low/No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_byproducts Multiple Byproducts? check_conversion->check_byproducts No extend_time Extend Reaction Time increase_temp->extend_time extend_time->check_byproducts lower_temp Lower Temperature check_byproducts->lower_temp Yes check_purification Purification Issues? check_byproducts->check_purification No use_inert_atm Ensure Inert Atmosphere lower_temp->use_inert_atm use_inert_atm->check_purification distillation Consider Distillation check_purification->distillation Yes success Successful Isolation check_purification->success No chromatography_mod Modify Chromatography distillation->chromatography_mod chromatography_mod->success

Caption: Troubleshooting workflow for decomposition experiments.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 9-Thiabicyclo[6.1.0]non-4-ene Derivatives and Their Heteroatomic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation methods for 9-thiabicyclo[6.1.0]non-4-ene derivatives and their corresponding oxa- and aza-analogues. The objective is to offer a detailed reference for the characterization of these important bicyclic systems, supported by experimental data and detailed protocols.

Introduction

The 9-heterobicyclo[6.1.0]non-4-ene scaffold, featuring a strained three-membered ring fused to an eight-membered ring, is a key structural motif in various fields, including medicinal chemistry and materials science. The nature of the heteroatom at the 9-position (sulfur, oxygen, or nitrogen) significantly influences the compound's chemical reactivity, physical properties, and biological activity. Accurate structural validation is therefore paramount for the development and application of these derivatives. This guide focuses on the primary analytical techniques used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic and crystallographic data for this compound and its oxa- and aza-analogues. It is important to note that data for the parent this compound and 9-azabicyclo[6.1.0]non-4-ene are limited in the literature; therefore, data from closely related derivatives are presented for comparison.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundH-1, H-8 (ppm)H-4, H-5 (ppm)Other Protons (ppm)
This compound ~2.9 - 3.1~5.5 - 5.71.8 - 2.5
9-Oxabicyclo[6.1.0]non-4-ene [1]2.91 - 3.155.48 - 5.691.86 - 2.55
9-(p-tolyl)-9-azabicyclo[6.1.0]nonane *2.30 (aryl CH₃)-Aryl protons, other ring protons

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundC-1, C-8 (ppm)C-4, C-5 (ppm)Other Carbons (ppm)
cis-9-Thiabicyclo[6.1.0]nonane 34.15-27.42, 27.37, 26.64
9-Oxabicyclo[6.1.0]non-4-ene [1]-129.00-
9-Methyl-9-azabicyclo[6.1.0]nonane 46.75, 44.76-27.18, 26.58, 25.91

Note: Data for the unsaturated parent compounds are not consistently available. Data for saturated analogues are presented where available to indicate the influence of the heteroatom on the chemical shifts of the bridgehead carbons.

Table 3: Comparative IR Spectral Data (cm⁻¹)

CompoundC-H stretchC=C stretchC-X-C vibration
9-Thiabicyclo[6.1.0]nonane derivative ~2900-3000~1650~600-700 (C-S)
(Z)-tert-Butyl 9-Azabicyclo[6.1.0]non-4-ene-9-carboxylate [2]2938, 28601652~1200-1300 (C-N)
9-Oxabicyclo[6.1.0]nonane [3]~2850-3000-~850-950 (epoxide C-O)

Table 4: Comparative X-ray Crystallography Data

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
trans-9-Thiabicyclo[6.1.0]nonan-3-ol MonoclinicC2/c20.6317.01623.81393.32
rac-(E,trans)-4-Bromo-10,10-dimethyl-9,11-dioxabicyclo[6.3.0]undec-4-ene *[4]MonoclinicP2₁/c11.139810.370711.2343106.324
9-(p-tolyl)-9-azabicyclo[6.1.0]nonane derivative **------

Note: Crystallographic data for the parent compounds are not readily available. Data for derivatives are provided to illustrate the types of crystal structures observed. **A derivative of 9-oxabicyclo[6.1.0]non-4-ene. ***While NMR data exists, full crystallographic data for this specific derivative was not found in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Synthesis Protocols

1. Synthesis of this compound (Adapted from a related procedure for a [3.3.1] system) [5]

This procedure is adapted from the synthesis of a related bicyclic sulfide and should be optimized for the [6.1.0] system. The synthesis of this compound can be conceptualized as the sulfidation of a suitable cyclooctadiene derivative.

  • Step 1: Dihalide Formation. To a stirred solution of 1,5-cyclooctadiene in a chlorinated solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of sulfur dichloride (SCl₂) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the dichlorinated bicyclic product.

  • Step 2: Elimination to form the Thiirane Ring. The resulting dichloro-thiabicyclononane is treated with a strong, non-nucleophilic base such as potassium tert-butoxide in an aprotic solvent like DMSO. This promotes an elimination reaction to form the three-membered thiirane ring of the this compound.[6]

2. Synthesis of (Z)-9-Azabicyclo[6.1.0]non-4-ene [2][7]

The aziridination of 1,5-cyclooctadiene can be achieved using hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent.

  • To a solution of 1,5-cyclooctadiene in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), piperidine and HOSA are added. The reaction mixture is stirred at room temperature for 12 hours. The product, (Z)-9-azabicyclo[6.1.0]non-4-ene, can then be isolated and purified by column chromatography.

3. Synthesis of 9-Oxabicyclo[6.1.0]non-4-ene [8]

The epoxidation of 1,5-cyclooctadiene is a common method for the synthesis of 9-oxabicyclo[6.1.0]non-4-ene.

  • 1,5-cyclooctadiene is dissolved in a suitable solvent such as dichloromethane. An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then washed with a solution of sodium bicarbonate and brine. The organic layer is dried and the solvent removed to yield the crude product, which can be purified by distillation or chromatography.

Spectroscopic and Crystallographic Analysis Protocols

1. NMR Spectroscopy

  • Sample Preparation: Samples are typically dissolved in deuterated chloroform (CDCl₃) at a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

  • Data Acquisition: Standard pulse sequences are used for ¹H, ¹³C, and DEPT experiments. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

2. IR Spectroscopy

  • Sample Preparation: Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. X-ray Crystallography

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using least-squares techniques.[9]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the synthesis and application of these bicyclic compounds.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start 1,5-Cyclooctadiene reagent_s Sulfur Dichloride (SCl₂) reagent_o m-CPBA reagent_n HOSA product_s This compound reagent_s->product_s Sulfidation product_o 9-Oxabicyclo[6.1.0]non-4-ene reagent_o->product_o Epoxidation product_n 9-Azabicyclo[6.1.0]non-4-ene reagent_n->product_n Aziridination nmr NMR Spectroscopy (¹H, ¹³C, 2D) product_s->nmr ir IR Spectroscopy product_s->ir xray X-ray Crystallography product_s->xray product_o->nmr product_o->ir product_o->xray product_n->nmr product_n->ir product_n->xray

Caption: Synthetic routes and validation workflow.

spaac_reaction bcn Bicyclo[6.1.0]nonyne (Derivative) product Triazole-linked Bioconjugate bcn->product Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) azide Azide-modified Biomolecule azide->product

Caption: Bioorthogonal "click" chemistry application.

Conclusion

The structural validation of this compound derivatives and their heteroatomic analogues relies on a combination of powerful analytical techniques. While NMR and IR spectroscopy provide essential information about the molecular framework and functional groups, X-ray crystallography offers definitive proof of the three-dimensional structure and stereochemistry. This guide highlights the comparative aspects of these validation methods, providing researchers with a foundational understanding for their own work. The provided experimental protocols serve as a starting point for the synthesis and characterization of these versatile compounds, which are of growing interest in bioorthogonal chemistry and drug discovery.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 9-Thiabicyclo[6.1.0]non-4-ene and its Oxygen Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nuclear magnetic resonance (NMR) spectroscopic data for 9-thiabicyclo[6.1.0]non-4-ene and its corresponding oxygen analogue, 9-oxabicyclo[6.1.0]non-4-ene. This guide provides a detailed analysis of their structural features as reflected in their NMR spectra, supported by experimental data and protocols.

This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its oxygen-containing counterpart, 9-oxabicyclo[6.1.0]non-4-ene. The replacement of the sulfur atom with oxygen in the three-membered ring significantly influences the chemical environment of the neighboring protons and carbons, leading to distinct differences in their respective NMR spectra. These differences provide valuable insights into the electronic and structural properties of these bicyclic compounds.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and 9-oxabicyclo[6.1.0]non-4-ene.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonsThis compound9-Oxabicyclo[6.1.0]non-4-ene[1]
Olefinic (H-4, H-5)5.49 - 5.835.57
Bridgehead (H-1, H-8)2.91 - 3.212.98 - 3.12
Allylic (H-3, H-6)Not specified2.34 - 2.57
Other AliphaticNot specified1.96 - 2.26

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonsThis compound9-Oxabicyclo[6.1.0]non-4-ene[1]
Olefinic (C-4, C-5)Data not available129.0
Bridgehead (C-1, C-8)Data not available56.9
Allylic (C-3, C-6)Data not available28.2
Other Aliphatic (C-2, C-7)Data not available23.8
Analysis of Spectral Differences

The substitution of sulfur with a more electronegative oxygen atom in the bicyclic framework is expected to induce a downfield shift in the signals of the adjacent bridgehead protons and carbons. While the available data for the bridgehead protons in both compounds show overlapping ranges, a more significant difference is anticipated in the ¹³C NMR spectra due to the direct influence of the heteroatom's electronegativity on the carbon chemical shifts. The olefinic protons in both molecules appear in a similar region, as they are relatively distant from the three-membered ring.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for bicyclic compounds of this nature.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent should be based on the solubility of the compound and its inertness.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm).

  • Handling of Sensitive Compounds : For air- or moisture-sensitive compounds, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use of a J. Young NMR tube is recommended for maintaining an inert environment during the experiment.

NMR Data Acquisition
  • Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Spectroscopy :

    • A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio.

    • Standard parameters for spectral width, acquisition time, and relaxation delay are employed.

  • ¹³C NMR Spectroscopy :

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

    • Proton-decoupled spectra are usually acquired to simplify the spectrum and improve sensitivity.

Visualization of Structural-Spectral Relationships

The following diagrams illustrate the key structural features of this compound and 9-oxabicyclo[6.1.0]non-4-ene and their correlation to the expected NMR signals.

9_thiabicyclo_nmr This compound Structure and Key ¹H NMR Regions cluster_structure Chemical Structure cluster_nmr ¹H NMR Signals structure olefinic Olefinic Protons (H-4, H-5) δ ~5.5-5.8 ppm structure->olefinic bridgehead Bridgehead Protons (H-1, H-8) δ ~2.9-3.2 ppm structure->bridgehead

Caption: Correlation of this compound structure with its ¹H NMR signals.

9_oxabicyclo_nmr 9-Oxabicyclo[6.1.0]non-4-ene Structure and Key NMR Regions cluster_structure Chemical Structure cluster_nmr ¹H and ¹³C NMR Signals structure h_olefinic ¹H: Olefinic δ 5.57 ppm structure->h_olefinic h_bridgehead ¹H: Bridgehead δ ~3.05 ppm structure->h_bridgehead c_olefinic ¹³C: Olefinic δ 129.0 ppm structure->c_olefinic c_bridgehead ¹³C: Bridgehead δ 56.9 ppm structure->c_bridgehead

Caption: Correlation of 9-oxabicyclo[6.1.0]non-4-ene structure with its NMR signals.

References

Mass Spectrometry Analysis: A Comparative Guide to 9-thiabicyclo[6.1.0]non-4-ene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 9-thiabicyclo[6.1.0]non-4-ene and its oxygen-containing analog, 9-oxabicyclo[6.1.0]nonane. Due to the limited availability of public domain mass spectra for this compound, this guide leverages data from closely related compounds and theoretical fragmentation patterns to provide a comprehensive overview for researchers in drug development and chemical analysis.

Introduction

This compound is a bicyclic organosulfur compound of interest in synthetic chemistry and drug discovery. Mass spectrometry is a critical tool for the structural elucidation and characterization of such molecules. This guide will compare the expected mass spectral behavior of this compound with the experimentally determined data for 9-oxabicyclo[6.1.0]nonane to highlight the influence of the heteroatom on fragmentation pathways.

Comparative Mass Spectral Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Ionization Method
This compound C₈H₁₂S140.25M+• at m/z 140 (expected)Electron Ionization (EI)
9-oxabicyclo[6.1.0]nonane C₈H₁₄O126.19126, 97, 81, 67, 55, 41Electron Ionization (EI)

Experimental Protocols

The following outlines a general experimental protocol for the mass spectrometry analysis of this compound and its analogs, based on standard procedures for volatile organic compounds.

Sample Preparation: The sample would be dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source would be a suitable instrument.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 35-400.

Signaling Pathways and Fragmentation

The fragmentation of these bicyclic compounds under electron ionization is dictated by the stability of the resulting carbocations and radical cations. The presence of a heteroatom (sulfur or oxygen) and a double bond significantly influences the fragmentation pathways.

fragmentation_workflow General Experimental Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent injection Inject into GC dissolve->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer Detection ionization->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum fragmentation_analysis Analyze Fragmentation Pattern mass_spectrum->fragmentation_analysis identification Compound Identification fragmentation_analysis->identification

Caption: General workflow for GC-MS analysis.

The expected fragmentation of this compound would likely involve the initial loss of the sulfur atom or cleavage of the bicyclic ring system. The presence of the double bond provides a site for charge localization and can direct fragmentation pathways.

fragmentation_pathway Postulated Fragmentation of this compound cluster_fragments Primary Fragments parent [C₈H₁₂S]+• m/z 140 loss_s [C₈H₁₂]+• m/z 108 parent->loss_s -S loss_c2h4 [C₆H₈S]+• m/z 112 parent->loss_c2h4 -C₂H₄ loss_sh [C₈H₁₁]+ m/z 107 parent->loss_sh -SH

Caption: Postulated major fragmentation pathways.

In contrast, the fragmentation of 9-oxabicyclo[6.1.0]nonane is initiated by the cleavage of the C-O bonds or rearrangement of the oxirane ring. The absence of a double bond in the saturated analog leads to different fragmentation patterns, primarily involving the loss of small neutral molecules like water or carbon monoxide after ring opening.

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented in the public domain, can be inferred through comparison with its oxygen-containing analog and by applying fundamental principles of mass spectrometry. The presence of the sulfur atom and the double bond are expected to be the primary drivers of its fragmentation pattern. Further experimental studies are warranted to fully elucidate the mass spectral behavior of this compound and build a comprehensive library of its fragmentation for analytical and research purposes.

A Comparative Analysis of the Reactivity of 9-thiabicyclo[6.1.0]non-4-ene and 9-oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 9-thiabicyclo[6.1.0]non-4-ene and its oxygen analog, 9-oxabicyclo[6.1.0]non-4-ene. While direct comparative studies are limited, this document synthesizes available experimental data and established chemical principles to offer insights into their respective behaviors, particularly in the context of electrophilic additions and ring-opening reactions.

Introduction

9-Oxabicyclo[6.1.0]non-4-ene, a vinyl epoxide, and its sulfur-containing counterpart, this compound, a vinyl thiirane, are strained bicyclic systems of significant interest in synthetic chemistry. The presence of both a reactive three-membered heterocycle and a carbon-carbon double bond within a medium-sized ring structure gives rise to complex and potentially useful reactivity patterns. Understanding the differences in their reactivity is crucial for harnessing these molecules as intermediates in the synthesis of novel chemical entities.

This comparison will focus on the electrophilic reactivity of the double bond, highlighting the profound influence of the neighboring heteroatom (oxygen vs. sulfur) on the reaction pathways and product distributions.

Reactivity with Electrophiles: A Case Study with N-Bromosuccinimide (NBS)

A key point of comparison is the reaction with electrophiles, where the neighboring heteroatom can play a crucial role. The reaction of 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide (NBS) has been well-documented, providing a clear example of intramolecular participation by the oxygen atom.

9-Oxabicyclo[6.1.0]non-4-ene: Intramolecular Oxygen Participation

When 9-oxabicyclo[6.1.0]non-4-ene is treated with NBS in the presence of a nucleophile, a complex mixture of rearranged bicyclic ethers is formed.[1][2][3] This is a direct consequence of the participation of the epoxide oxygen in the reaction cascade.

The proposed mechanism involves the initial electrophilic attack of bromine on the double bond to form a bromonium ion. The proximate epoxide oxygen then acts as an internal nucleophile, attacking one of the carbons of the bromonium ion in a backside fashion. This intramolecular ring-opening of the bromonium ion leads to the formation of a transient oxonium ion intermediate. Subsequent nucleophilic attack on this intermediate from the external nucleophile results in the formation of rearranged bicyclo[4.2.1] and bicyclo[3.3.1] skeletons.[1]

G cluster_0 Reaction of 9-Oxabicyclo[6.1.0]non-4-ene with NBS Start 9-Oxabicyclo[6.1.0]non-4-ene + NBS Bromonium Bromonium Ion Intermediate Start->Bromonium Electrophilic Attack Oxonium Bicyclic Oxonium Ion Intermediate Bromonium->Oxonium Intramolecular Oxygen Attack Products Bicyclo[4.2.1] and Bicyclo[3.3.1] Ethers Oxonium->Products Nucleophilic Attack (Nu-) G cluster_1 Predicted Reaction of this compound with NBS Start_S This compound + NBS Bromonium_S Bromonium Ion Intermediate Start_S->Bromonium_S Electrophilic Attack Sulfonium Bicyclic Sulfonium Ion Intermediate Bromonium_S->Sulfonium Intramolecular Sulfur Attack (likely faster) Products_S Rearranged Sulfur-Containing Bicycles Sulfonium->Products_S Nucleophilic Attack (Nu-) G COD 1,5-Cyclooctadiene in CH2Cl2 Reaction Stir at 0 °C to rt COD->Reaction mCPBA m-CPBA solution mCPBA->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product_Oxa 9-Oxabicyclo[6.1.0]non-4-ene Purification->Product_Oxa G COD_S 1,5-Cyclooctadiene Reaction1 Transannular Addition COD_S->Reaction1 SCl2 Sulfur Dichloride SCl2->Reaction1 Dichloro 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane Reaction1->Dichloro Reaction2 Dehydrochlorination & Ring Contraction Dichloro->Reaction2 Base Strong Base (e.g., t-BuOK) in DMSO Base->Reaction2 Product_Thia This compound Reaction2->Product_Thia

References

Unraveling the Geometry of 9-thiabicyclo[6.1.0]non-4-ene: A Comparative Analysis of Theoretical and Experimental Bond Angles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between theoretically predicted and experimentally determined bond angles of 9-thiabicyclo[6.1.0]non-4-ene is currently unavailable in published literature. Extensive searches for experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction, as well as computational studies detailing the molecule's optimized geometry, have not yielded specific bond angle values for this compound.

This guide, therefore, serves to highlight the existing knowledge gap and to outline the necessary experimental and theoretical protocols that would be required to perform such a comparative analysis. This information is crucial for researchers in medicinal chemistry and materials science who may be interested in the conformational properties and reactivity of this sulfur-containing bicyclic alkene.

The Quest for a Definitive Structure: Experimental and Theoretical Approaches

To establish a robust comparison, both experimental determination and theoretical calculation of the bond angles are essential. Each approach provides a unique and complementary perspective on the molecular structure.

Experimental Determination: Capturing the Molecule in a Static State

The primary methods for experimentally determining the precise three-dimensional arrangement of atoms in a molecule, and thus its bond angles, are X-ray crystallography and gas-phase electron diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of sufficient quality. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data, yielding precise bond lengths and angles.

Theoretical Calculation: Modeling the Molecule in the Digital Realm

Computational chemistry provides powerful tools to predict the geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide highly accurate theoretical bond angles.

Computational Protocol: Density Functional Theory (DFT) Calculation

  • Initial Structure: A starting 3D structure of this compound is generated using molecular modeling software.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p), cc-pVTZ) are chosen. The choice of method and basis set is crucial for obtaining accurate results and should be benchmarked against experimental data for related molecules if available.

  • Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the positions of the atoms. This process continues until a stationary point on the potential energy surface is found, which corresponds to the most stable conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure represents a true minimum (and not a transition state), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. The final optimized geometry provides the theoretical bond angles.

Data Presentation: A Framework for Comparison

Once both experimental and theoretical data are obtained, they can be presented in a clear and concise table for direct comparison.

Bond AngleExperimental Value (°)Theoretical Value (°)% Difference
C1 - S - C8Data not availableData not available-
S - C1 - C2Data not availableData not available-
C1 - C2 - C3Data not availableData not available-
C2 - C3 - C4Data not availableData not available-
C3 - C4 - C5Data not availableData not available-
C4 - C5 - C6Data not availableData not available-
C5 - C6 - C7Data not availableData not available-
C6 - C7 - C8Data not availableData not available-
C7 - C8 - SData not availableData not available-
C4 = C5 - C6Data not availableData not available-

Visualizing the Workflow

A logical workflow for the comparison of theoretical and experimental bond angles can be visualized to guide the research process.

G cluster_0 Molecular System cluster_1 Theoretical Approach cluster_2 Experimental Approach cluster_3 Analysis Molecule This compound DFT_Calc DFT Calculation Molecule->DFT_Calc X_Ray X-ray Crystallography Molecule->X_Ray Geo_Opt Geometry Optimization DFT_Calc->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Theo_Angles Theoretical Bond Angles Freq_Calc->Theo_Angles Comparison Data Comparison Theo_Angles->Comparison Crystal Crystal Growth X_Ray->Crystal Data_Coll Data Collection Crystal->Data_Coll Struct_Sol Structure Solution Data_Coll->Struct_Sol Exp_Angles Experimental Bond Angles Struct_Sol->Exp_Angles Exp_Angles->Comparison Conclusion Conclusion Comparison->Conclusion

Workflow for Comparing Theoretical and Experimental Bond Angles.

X-ray crystal structure of 9-thiabicyclo[6.1.0]non-4-ene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the X-ray crystal structures of 9-thiabicyclo[6.1.0]non-4-ene derivatives reveals key conformational and stereochemical features. This guide provides an objective comparison of their structural parameters, supported by experimental data, to aid researchers and professionals in the fields of chemistry and drug development.

Comparative Crystallographic Data

The structural parameters of different this compound derivatives, as determined by X-ray crystallography, are summarized below. These tables highlight the differences in unit cell dimensions, bond lengths, and bond angles, offering insights into the effects of substitution on the bicyclic framework.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
trans-9-Thiabicyclo[6.1.0]nonan-3-olMonoclinicC12/c120.631(7)7.016(2)23.813(7)93.32(2)3441.116

Table 1: Unit Cell Parameters of trans-9-Thiabicyclo[6.1.0]nonan-3-ol. [1]

CompoundC-C bond length (pm)S-C bond length (pm)C-S-C bond angle (°)
cis-9-Thiabicyclo[6.1.0]nonane (Form 1)147.2(6)183.4(5), 183.1(5)47.38(18)
cis-9-Thiabicyclo[6.1.0]nonane (Form 2)148.9(6)184.0(5), 184.2(5)47.71(19)
Thiirane derivative 27150.73(16)184.92(12), 185.11(12)48.08(5)

Table 2: Selected Bond Lengths and Angles of cis-9-Thiabicyclo[6.1.0]nonane and a Related Thiirane. [2][3]

Another relevant derivative, 6,6,9,9-tetramethyl-3,5-dioxa-4-thiabicyclo[6.1.0]nonane 4-oxide, has been confirmed through X-ray analysis to adopt a boat-chair conformation with the S=O group in a trans and equatorial position.[4]

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental protocol involves the following key steps:

  • Crystal Growth: Single crystals of the this compound derivatives suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation of the solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXTL-plus are commonly employed for this purpose.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

References

Comparative Analysis of 9-thiabicyclo[6.1.0]non-4-ene Analogues: A Review of Current Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of direct experimental data on 9-thiabicyclo[6.1.0]non-4-ene analogs, this report will focus on the biological activities of 9-thiabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonane derivatives, which share the bicyclic core and heteroatom feature.

Insights from Related Bicyclic Heteroatomic Compounds

Research into related bicyclic structures provides a foundation for hypothesizing the potential biological activities of this compound analogs. Studies on 9-thiabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonane derivatives have revealed activities ranging from antioxidant to anticancer effects.

Antioxidant Activity of Selenabicyclo[3.3.1]nonanes

Functionalized 9-selenabicyclo[3.3.1]nonanes have been investigated for their antioxidant properties in vivo.[1] These studies have quantified the effect of these compounds on lipid peroxidation and the activity of key antioxidant enzymes such as glutathione peroxidase and glutathione reductase under stress conditions. The nature of substituents on the selenium-containing scaffold was found to significantly influence the biological activity.[1] For instance, water-soluble derivatives containing hydroxyl and 2-hydroxyethoxy groups demonstrated increased activity of both glutathione peroxidase and reductase.[1]

Reactivity and Potential as a Scaffold

The 2,6-dichloro-9-thiabicyclo[3.3.1]nonane scaffold has been shown to be a versatile platform for nucleophilic substitution, allowing for the introduction of various functional groups such as azides and cyanides.[2][3] This chemical tractability is facilitated by the neighboring-group participation of the sulfur atom, which forms episulfonium intermediates that are readily captured by nucleophiles.[2] While these studies primarily focus on the chemical reactivity, the resulting functionalized molecules hold potential for biological applications.

Anticancer and Antimicrobial Activities of Azabicyclo[3.3.1]nonanes

Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated notable antitumor and antimicrobial activities.[4] This highlights the potential of the bicyclo[3.3.1]nonane framework as a pharmacophore for developing therapeutic agents.

Future Directions and a Call for Research

The absence of specific biological data for this compound analogs represents a significant gap in the literature. The unique structural features of this scaffold, including the strained three-membered thiirane ring fused to a seven-membered ring with a double bond, suggest that it may exhibit distinct and potentially valuable biological properties.

Future research should focus on the synthesis of a library of this compound analogs and their systematic evaluation in a panel of biological assays. Key areas of investigation could include:

  • Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic and cytostatic effects.

  • Enzyme Inhibition: Assessing the ability to inhibit key enzymes implicated in disease pathways.

  • Antimicrobial Activity: Evaluating efficacy against a range of bacterial and fungal pathogens.

  • Signaling Pathway Modulation: Investigating the impact on specific cellular signaling pathways to elucidate mechanisms of action.

To facilitate such research, detailed experimental protocols for the synthesis and biological evaluation of these novel compounds will be crucial.

Hypothetical Experimental Workflow

Below is a generalized workflow that could be employed for the initial biological screening of novel this compound analogs.

cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Mechanism of Action Studies synthesis Synthesis of This compound Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cytotoxicity->pathway in_vivo In Vivo Efficacy & Toxicity Studies pathway->in_vivo

References

Unraveling the Reactivity of 9-thiabicyclo[6.1.0]non-4-ene: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of sulfur-containing heterocycles is paramount for designing novel therapeutic agents and synthetic pathways. 9-thiabicyclo[6.1.0]non-4-ene, with its strained episulfide ring and embedded olefin, presents a fascinating case study in reactivity. This guide provides an objective comparison of computational modeling approaches to elucidate its chemical behavior, supported by available experimental data.

The unique structural features of this compound—a bicyclic system containing a three-membered thiirane ring fused to an eight-membered carbocycle with a double bond—suggest a rich and complex reactivity profile. Experimental investigations have laid a foundational understanding of its synthesis and some of its transformations. However, a comprehensive picture of the reaction dynamics, transition states, and stereochemical outcomes remains elusive without the aid of computational chemistry. This guide explores how different theoretical models can be leveraged to predict and rationalize the reactions of this intriguing molecule.

Experimental Insights into the Reactivity of this compound and its Analogs

Experimental studies on this compound and closely related compounds provide crucial benchmarks for computational models. Key findings from the literature are summarized below.

CompoundReagent(s)Product(s)Observations
2,6-dichloro-9-thiabicyclo[3.3.1]nonanePotassium t-butoxide in DMSOThis compoundThe reaction proceeds via a dehydrochlorination and a reduction step. The product was characterized by NMR spectroscopy, which ruled out several isomeric structures.
9-thiabicyclo[6.1.0]nonaneOxone9-thiabicyclo[6.1.0]nonane 1,1-dioxideThe saturated analog can be oxidized to the corresponding sulfone.
9-thiabicyclo[6.1.0]nona-2,4,6-trieneSodium metaperiodatecis-3a,7a-dihydrobenzo[b]thiophene 1-oxideThis reaction is proposed to occur via ring-opening of the thiirane S-oxide to a thionin S-oxide intermediate, followed by an electrocyclic ring closure.[1]
Bicyclic 6-thia-α,β-unsaturated ketonesUV lightPhoto-1,3-carbon or sulfur shift productsRelated bicyclic sulfur compounds undergo skeletal rearrangements under photochemical conditions.
2,6-dichloro-9-thiabicyclo[3.3.1]nonaneVarious heteroatom nucleophilesSubstituted 9-thiabicyclo[3.3.1]nonanesThe bicyclic scaffold is a good acceptor of nucleophiles, with the sulfur atom participating in the reaction.[2]

Computational Models for Simulating Sulfur Heterocycle Reactions

A variety of computational methods can be employed to model the reactions of this compound. The choice of model depends on the specific scientific question, the desired accuracy, and the available computational resources. Here, we compare three prominent approaches: Density Functional Theory (DFT), a semi-empirical method (PM7), and a high-level ab initio method (Coupled Cluster).

FeatureDensity Functional Theory (DFT)Semi-Empirical (PM7)Coupled Cluster (CCSD(T))
Theoretical Basis Electron density is used to calculate the energy of the system.Uses parameters derived from experimental data to simplify quantum mechanical calculations.Solves the electronic Schrödinger equation with a high degree of accuracy by including electron correlation effects.
Computational Cost ModerateLowVery High
Accuracy Generally good for geometries, reaction energies, and barrier heights. Accuracy depends on the chosen functional.Lower accuracy, particularly for transition states and systems with unusual bonding.Considered the "gold standard" for accuracy in quantum chemistry for small to medium-sized molecules.
Typical Application Mechanistic studies of organic and organometallic reactions, calculation of spectroscopic properties.Rapid screening of large numbers of molecules, preliminary exploration of reaction pathways.High-accuracy benchmark calculations, studies of small, challenging systems.
Strengths Good balance of accuracy and computational cost. Wide range of functionals available for different types of problems.Very fast, allowing for the study of large systems or long-timescale dynamics.Provides highly accurate and reliable results.
Limitations Choice of functional can significantly impact results. Dispersion interactions may not be well-described by all functionals.Parameterization may not be available or accurate for all elements or bonding situations.Computationally prohibitive for all but the smallest systems.

Detailed Methodologies: A Closer Look at the Computational Protocols

A deeper understanding of the computational models requires an examination of their underlying experimental and theoretical protocols.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying the mechanisms of organic reactions.

Experimental Protocol (for a typical DFT study):

  • Model System Definition: The structure of this compound, reactants, products, and any relevant intermediates or transition states are built using molecular modeling software.

  • Choice of Functional and Basis Set: A functional, such as B3LYP or M06-2X, is chosen based on its performance for similar chemical systems. A basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), is selected to describe the atomic orbitals.

  • Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

  • Transition State Search: For a given reaction, a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the saddle point on the potential energy surface connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state correctly connects the desired reactants and products.

  • Single-Point Energy Calculation: To improve the accuracy of the calculated energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.

  • Solvation Modeling: If the reaction is performed in solution, a continuum solvation model (e.g., PCM or SMD) can be used to account for the effect of the solvent.

Semi-Empirical Methods (e.g., PM7)

Semi-empirical methods offer a significant speed advantage over DFT, making them suitable for initial explorations.

Experimental Protocol (for a typical PM7 study):

  • Structure Input: The initial 3D structure of the molecule(s) of interest is created.

  • Method Selection: The PM7 Hamiltonian is selected within a computational chemistry software package.

  • Calculation Type: Geometry optimization, transition state search, or reaction path mapping is performed.

  • Analysis: The resulting energies, geometries, and heats of formation are analyzed to provide a qualitative understanding of the reaction.

Coupled Cluster Theory (CCSD(T))

Coupled Cluster theory, particularly with the inclusion of perturbative triples (CCSD(T)), is a high-accuracy method used for obtaining benchmark energetic data.

Experimental Protocol (for a typical CCSD(T) study):

  • Geometry Optimization with a Lower-Level Method: Due to the high computational cost of CCSD(T) geometry optimizations, the geometries of the species of interest are typically optimized using a less expensive method, such as DFT or a lower-level ab initio method (e.g., MP2).

  • Basis Set Selection: A large, correlation-consistent basis set, such as aug-cc-pVTZ, is chosen to ensure high accuracy.

  • Single-Point Energy Calculation: A single-point energy calculation using the CCSD(T) method is performed on the previously optimized geometry.

  • Extrapolation to the Complete Basis Set Limit: To further improve accuracy, energies are often calculated with a series of increasingly large basis sets and then extrapolated to the complete basis set (CBS) limit.

Visualizing Reaction Pathways and Computational Workflows

Graphviz diagrams can effectively illustrate the logical flow of a reaction mechanism or a computational study.

G Hypothetical Reaction Pathway of this compound Reactant This compound TS1 Transition State 1 (Ring Opening) Reactant->TS1 Thermal/Photochemical Activation Intermediate Thionin Intermediate TS1->Intermediate TS2 Transition State 2 (Electrocyclization) Intermediate->TS2 Product Rearranged Product TS2->Product

Caption: A possible rearrangement pathway for this compound.

G General Workflow for a DFT Study of a Reaction Start Define Reactants and Products Opt_React Optimize Reactant Geometries Start->Opt_React Opt_Prod Optimize Product Geometries Start->Opt_Prod TS_Search Transition State Search Opt_React->TS_Search Opt_Prod->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Energy_Calc Calculate Reaction and Activation Energies IRC_Calc->Energy_Calc End Analyze Results Energy_Calc->End

Caption: A typical workflow for investigating a chemical reaction using DFT.

Conclusion: A Synergistic Approach to Understanding Reactivity

The study of this compound reactions exemplifies the powerful synergy between experimental and computational chemistry. While experimental data provides the essential ground truth, computational modeling offers a window into the fleeting and complex world of transition states and reaction intermediates. For researchers in drug development and chemical synthesis, a judicious application of these computational tools can accelerate discovery by providing predictive insights into reaction feasibility, selectivity, and mechanisms. As computational power continues to grow and theoretical models become more sophisticated, the in silico exploration of complex chemical systems like this compound will undoubtedly become an even more indispensable component of chemical research.

References

A Researcher's Guide to Spectroscopic Differentiation of Cis-Trans Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, the precise structural elucidation of molecules is paramount. Geometric isomers, specifically cis and trans isomers, often exhibit vastly different physical, chemical, and biological properties. Spectroscopic techniques provide a powerful and non-destructive toolkit for unambiguously distinguishing between these isomers. This guide offers a comparative overview of three primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing cis and trans isomers, primarily by analyzing the chemical shifts and spin-spin coupling constants of protons associated with the double bond (vinylic protons).

Key Differentiating Principles:
  • Chemical Shift (δ): The electronic environment of a nucleus determines its resonance frequency. In cis isomers, substituents are on the same side of the double bond, leading to steric hindrance that can cause protons to be more shielded (resonate at a lower chemical shift or "upfield"). In trans isomers, the protons are often more deshielded and thus resonate "downfield" (higher chemical shift).[1]

  • Vicinal Coupling Constant (³J): The interaction between non-equivalent protons on adjacent carbons (vicinal coupling) is highly dependent on the dihedral angle between them. This relationship is the most reliable indicator for assigning stereochemistry.

    • ³Jtrans is significantly larger, typically ranging from 11 to 19 Hz .[1]

    • ³Jcis is much smaller, typically in the range of 5 to 14 Hz .[1][2]

Comparative Data:

The following table summarizes the key ¹H-NMR spectroscopic data for distinguishing between common cis-trans isomer pairs.

Isomer PairIsomer ConfigurationKey ProtonsChemical Shift (δ)Coupling Constant (J)
Stilbene cis (Z-Stilbene)Vinylic (=CH)~6.60 ppm[2]~12 Hz
trans (E-Stilbene)Vinylic (=CH)~7.11 ppm[2]~15-17 Hz
Maleic/Fumaric Acid Maleic Acid (cis)Vinylic (=CH)~6.29 ppmN/A (protons are equivalent)
Fumaric Acid (trans)Vinylic (=CH)~6.65 ppmN/A (protons are equivalent)

Note: In symmetrical molecules like maleic and fumaric acid, the two vinylic protons are chemically equivalent and do not show splitting with each other. In these cases, identification relies on the distinct chemical shifts.[3]

Infrared (IR) Spectroscopy

IR spectroscopy differentiates isomers based on their molecular symmetry and the resulting vibrational modes. The key diagnostic region is often the "fingerprint region" (< 1500 cm⁻¹), where out-of-plane bending vibrations occur.

Key Differentiating Principles:
  • Symmetry and Dipole Moment: A vibrational mode is IR-active only if it causes a change in the molecule's net dipole moment. Highly symmetrical trans isomers with a center of inversion (e.g., trans-1,2-dichloroethene) may have vibrations, such as the C=C stretch, that are IR-inactive. The less symmetrical cis isomer will typically show a corresponding IR absorption.[3]

  • C-H Out-of-Plane Bending (Wagging): The most reliable IR feature for distinguishing disubstituted alkenes is the C-H "wag" vibration.

    • trans isomers exhibit a strong, characteristic absorption band at ~960-990 cm⁻¹ .

    • cis isomers show a band in the region of ~675-730 cm⁻¹ .

Comparative Data:
Isomer PairIsomer ConfigurationC=C Stretch (νC=C)C-H Out-of-Plane Bend (γ=C-H)Other Key Bands (approx.)
1,2-Dichloroethene cis~1590 cm⁻¹ (IR active)[3]~700 cm⁻¹C-Cl stretch ~858 cm⁻¹
trans~1577 cm⁻¹ (IR inactive)[3]~898 cm⁻¹C-Cl stretch ~828 cm⁻¹
Maleic/Fumaric Acid Maleic Acid (cis)~1630 cm⁻¹~850-870 cm⁻¹C=O stretch ~1780 cm⁻¹ (H-bonded)
Fumaric Acid (trans)~1635 cm⁻¹~980 cm⁻¹C=O stretch ~1700 cm⁻¹ (dimer)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The planarity of an isomer directly affects the extent of its π-conjugation and, consequently, its absorption spectrum.

Key Differentiating Principles:
  • Planarity and Conjugation: Trans isomers are generally more planar than their cis counterparts. This planarity allows for more effective overlap of p-orbitals across the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Absorption Wavelength (λmax) and Molar Absorptivity (ε):

    • Due to the lower energy gap, trans isomers absorb light at a longer wavelength (a bathochromic or red shift) .[3][4]

    • The more efficient π-system in trans isomers also leads to a higher probability of electronic transition, resulting in a greater molar absorptivity (ε), i.e., a more intense absorption .

    • Cis isomers often suffer from steric hindrance that forces the molecule into a non-planar conformation, disrupting conjugation and causing absorption at a shorter wavelength (hypsochromic or blue shift) with lower intensity.[4]

Comparative Data:
Isomer PairIsomer Configurationλmax (in Hexane)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Stilbene cis (Z-Stilbene)~280 nm~10,500
trans (E-Stilbene)~295 nm~29,000 - 34,000

Experimental Protocols & Workflows

The following are generalized protocols for the spectroscopic analysis of cis-trans isomers. Specific parameters should be optimized for the compound and instrument in use.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for identifying an unknown isomer sample using the three spectroscopic techniques.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_results Results & Identification cluster_conclusion Conclusion Sample Unknown Isomer Sample NMR ¹H NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_cis ³J ≈ 5-14 Hz NMR->NMR_cis Observe NMR_trans ³J ≈ 11-19 Hz NMR->NMR_trans Observe IR_cis γ(=C-H) ≈ 700 cm⁻¹ IR->IR_cis Observe IR_trans γ(=C-H) ≈ 980 cm⁻¹ IR->IR_trans Observe UV_cis Shorter λmax Lower ε UV->UV_cis Observe UV_trans Longer λmax Higher ε UV->UV_trans Observe CIS Cis Isomer NMR_cis->CIS TRANS Trans Isomer NMR_trans->TRANS IR_cis->CIS IR_trans->TRANS UV_cis->CIS UV_trans->TRANS

A logical workflow for identifying cis and trans isomers.
Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the expected range of chemical shifts (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Identify the signals corresponding to the vinylic protons. Determine their chemical shift and measure the coupling constant (J-value) from the multiplet splitting. A large J-value (~11-19 Hz) indicates a trans configuration, while a smaller J-value (~5-14 Hz) indicates a cis configuration.[1]

Protocol 2: IR Spectroscopy (Liquid Sample)
  • Sample Preparation (Neat Liquid Film): Place one drop of the pure liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[1] Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[1]

  • Instrument Setup: Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. A typical scan range is 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Examine the spectrum for the key C-H out-of-plane bending vibration. A strong band around 960-990 cm⁻¹ is diagnostic for a trans isomer, whereas a band around 675-730 cm⁻¹ indicates a cis isomer.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 AU). This often requires concentrations in the micromolar (µM) range.

  • Instrument Setup: Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to use as a reference (blank). Fill the other with the sample solution.

  • Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. First, record a baseline spectrum with the blank. Then, measure the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorption (λmax). Compare the λmax and the relative intensity (or calculated molar absorptivity, ε) of the two isomers. The isomer with the longer λmax and higher ε is the trans isomer.

References

Safety Operating Guide

Proper Disposal of 9-Thiabicyclo[6.1.0]non-4-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance for the safe and compliant disposal of 9-Thiabicyclo[6.1.0]non-4-ene (CAS No. 13785-73-4), a strained bicyclic episulfide. The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and upholding laboratory safety standards.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of analogous compounds and general principles of hazardous waste management. The reactive nature of the three-membered episulfide ring suggests that this compound should be handled with caution.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. These are derived from the safety protocols for structurally similar chemicals and are considered best practices for laboratory safety.

Precautionary MeasureDetailed Protocol
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Ventilation All handling and preparation for disposal should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.

Disposal Plan: Step-by-Step Procedures

The proper disposal of this compound is critical and must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • Label a dedicated, clean, and chemically compatible container as "Hazardous Waste: this compound". The container should be in good condition and have a secure-fitting lid.

    • This waste stream should be kept separate from other chemical wastes to prevent accidental mixing and potential reactions.[2] Specifically, do not mix with acidic or basic waste streams.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[4]

    • Store the container in a designated satellite accumulation area within the laboratory.[2][4] This area should be away from sources of ignition and incompatible materials.

  • Arranging for Professional Disposal:

    • Disposal of this compound must be handled by a licensed professional waste disposal company.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will have established procedures and approved vendors for chemical disposal.

    • Provide the EHS department with as much information as possible about the waste, including the chemical name and CAS number (13785-73-4).

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the disposal of hazardous laboratory chemicals. These guidelines are designed to mitigate risks and ensure regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled, Compatible Container B->C D Store Container in a Designated Satellite Accumulation Area C->D E Keep Container Securely Closed D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Provide Waste Information (Name, CAS Number) F->G H Licensed Professional Waste Disposal G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 9-Thiabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 9-Thiabicyclo[6.1.0]non-4-ene in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal and environmental safety.

Hazard Analysis

Based on data from similar chemical structures, this compound is anticipated to present the following hazards.

Hazard CategoryDescriptionGHS Classification (Anticipated)
Acute Oral Toxicity Harmful if swallowed.Category 4[1]
Skin Corrosion/Irritation Causes skin irritation.Category 2[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2A[1][2][3]
Respiratory Irritation May cause respiratory irritation.STOT SE 3[1][2][3]
Flammability May be a combustible liquid.Not Classified (Precautionary)

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationStandard
Eye and Face Protection Safety glasses with side-shields or a face shield.NIOSH (US) or EN 166 (EU) approved[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.Follow good laboratory practices[1][4]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.NIOSH (US) or CEN (EU) approved[1][4]
Protective Clothing Standard laboratory coat. For larger quantities or potential for splashing, consider a chemical-resistant apron or coverall.N/A

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Preventative Measures: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling and before breaks.[1]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill and Leak Procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains.[1]

Disposal Plan:

  • Chemical Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not dispose of down the drain.

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.